Asarone
Description
Historical and Ethnopharmacological Foundations
The historical use of alpha-Asarone is intrinsically linked to the ethnopharmacological applications of the plants in which it is found, particularly Acorus calamus, commonly known as sweet flag. nih.gov In traditional systems of medicine, such as Ayurveda and Chinese medicine, the rhizomes of A. calamus have been utilized for a wide array of ailments. nih.govnih.gov
Traditional uses of Acorus calamus include the treatment of nervous disorders, digestive issues, respiratory conditions, and skin diseases. nih.govnih.gov In Ayurvedic medicine, it is valued for its effects on the nervous system, where it has been used to address conditions like epilepsy, schizophrenia, and memory disorders. tandfonline.com Chinese medicine has also employed it for its therapeutic benefits. nih.gov The plant's rhizomes were used in various forms, including powders, pastes, and decoctions, to treat a range of health problems from neurological and gastrointestinal to respiratory and metabolic disorders. nih.gov
These traditional applications have laid the groundwork for modern scientific inquiry, prompting researchers to investigate the pharmacological properties of its constituent compounds, with a significant focus on alpha-Asarone.
Current Paradigms in alpha-Asarone Research
Contemporary research on alpha-Asarone is multifaceted, exploring its diverse pharmacological activities and mechanisms of action. The current scientific paradigms are largely centered on its potential neuroprotective, anti-inflammatory, and anticancer properties. ekb.egnih.gov
Preclinical studies, both in vitro and in vivo, have demonstrated a wide range of biological effects. nih.gov Research indicates that alpha-Asarone can cross the blood-brain barrier, a crucial characteristic for compounds targeting the central nervous system. researchgate.net
Key areas of investigation include:
Neuroprotection: A significant portion of research focuses on the neuroprotective effects of alpha-Asarone. nih.gov Studies suggest it may offer therapeutic potential for neurological disorders. nih.gov Its mechanisms of action in this regard are thought to involve antioxidant, anti-inflammatory, and anti-apoptotic (preventing cell death) pathways. nih.gov Research has explored its potential in models of neurodegenerative diseases. researchgate.net
Anti-inflammatory and Antioxidant Activity: Alpha-Asarone has been shown to possess anti-inflammatory and antioxidant properties. patsnap.com It is believed to mitigate oxidative stress, which is implicated in a variety of chronic diseases. patsnap.com The compound's ability to modulate inflammatory pathways is a key area of interest. ekb.eg
Anticancer Potential: Emerging research is investigating the anticancer properties of alpha-Asarone. ekb.eg Studies have shown that it can induce apoptosis in certain cancer cell lines and may interfere with cell cycle progression. patsnap.comnih.gov
Other Pharmacological Activities: Beyond the primary areas of focus, research has also touched upon other potential therapeutic applications, including anticonvulsant, sedative, and memory-enhancing effects. tandfonline.com
The following table summarizes some of the key research findings on the pharmacological activities of alpha-Asarone:
| Pharmacological Activity | Key Research Findings | Potential Mechanisms of Action |
|---|---|---|
| Neuroprotection | Demonstrated neuroprotective effects in preclinical models of neurological disorders. researchgate.netnih.gov | Antioxidant, anti-inflammatory, anti-apoptotic pathways, modulation of neurotransmitter systems. nih.govpatsnap.com |
| Anti-inflammatory | Exhibits anti-inflammatory properties in various experimental models. ekb.eg | Inhibition of pro-inflammatory cytokines and enzymes. patsnap.com |
| Antioxidant | Shows antioxidant activity by mitigating oxidative stress. patsnap.com | Upregulation of antioxidant enzymes. patsnap.com |
| Anticancer | Induces apoptosis and inhibits proliferation in certain cancer cell lines. patsnap.comnih.gov | Activation of caspases, disruption of mitochondrial membrane potential, cell cycle arrest. patsnap.comnih.gov |
| Anticonvulsant | Reported to have anticonvulsant effects in seizure models. researchgate.net | Enhancement of GABAergic activity. patsnap.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAZBXYICVSKP-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Record name | asarone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Asarone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871878 | |
| Record name | Isoasaron | |
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Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Fine faintly yellow crystals; [MSDSonline], Solid | |
| Record name | trans-Asarone | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
296 °C @ 760 MM HG | |
| Record name | TRANS-ASARONE | |
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Solubility |
Yellow to medium brown, moderately viscous liquid with a pleasant, spicy aromatic odor. Acid value: max 4. Ester value: 3-20. Solubility 1 vol in 5 vol of 90% ethanol; solutions may be turbid /cis-asarone/, Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ether | |
| Record name | TRANS-ASARONE | |
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Vapor Pressure |
0.0015 [mmHg] | |
| Record name | trans-Asarone | |
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Color/Form |
MONOCLINIC NEEDLES FROM WATER, Needles from light petroleum | |
CAS No. |
2883-98-9, 494-40-6 | |
| Record name | Asarone | |
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| Record name | Azaron | |
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| Record name | Asarone | |
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| Record name | Isoasaron | |
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| Record name | 1,2,4-trimethoxy-5-propenylbenzene | |
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| Record name | (E)-1,2,4-trimethoxy-5-prop-1-enylbenzene | |
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| Record name | .ALPHA.-ASARONE | |
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| Record name | TRANS-ASARONE | |
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| Record name | trans-Isoasarone | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
62-63 °C, Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/, 62 - 63 °C | |
| Record name | TRANS-ASARONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-Isoasarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Neuropharmacological Research of Alpha Asarone
Neuroprotective Mechanisms of alpha-Asarone
Alpha-asarone, a primary bioactive component of the Acorus species, has demonstrated significant neuroprotective properties through various mechanisms. nih.govfrontiersin.org These mechanisms primarily involve the mitigation of oxidative stress and the suppression of neuroinflammation within neural tissues. This article will delve into the specific pathways and molecular interactions through which alpha-Asarone exerts its neuroprotective effects.
Mitigation of Oxidative Stress in Neural Tissues
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them, is a key contributor to neuronal damage and the progression of neurodegenerative diseases. xjcistanche.comscienceopen.com Alpha-asarone has been shown to counteract oxidative stress through several key actions.
Modulation of Endogenous Enzymatic Antioxidant Systems
Beyond direct scavenging, alpha-asarone enhances the body's own antioxidant defenses by modulating the activity of key enzymes. ekb.eg Research has shown that treatment with alpha-asarone can increase the levels and activity of several critical antioxidant enzymes in the brain. nih.govnih.gov These enzymes include:
Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide.
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals.
Glutathione (B108866) Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione, protecting cells from oxidative damage. nih.gov
Glutathione (GSH): While not an enzyme itself, glutathione is a critical antioxidant that is maintained at high levels in cells and is essential for the function of GPx. nih.gov
Studies have reported that alpha-asarone administration leads to restored or increased activity of SOD, CAT, and GPx in various experimental models of neural stress and injury. nih.govnih.govtmrjournals.com
Table 1: Effect of alpha-Asarone on Endogenous Antioxidant Enzymes
| Enzyme | Effect of alpha-Asarone Treatment | References |
| Superoxide Dismutase (SOD) | Increased activity/levels | nih.govnih.govtmrjournals.com |
| Catalase (CAT) | Increased activity/levels | nih.govtmrjournals.com |
| Glutathione Peroxidase (GPx) | Increased activity/levels | nih.govnih.gov |
| Glutathione (GSH) | Increased levels | nih.gov |
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Signaling Pathway and Downstream Targets
A pivotal mechanism in alpha-asarone's antioxidant effect is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. ekb.egplos.org This pathway is a master regulator of cellular resistance to oxidative stress. nih.gov Upon activation by alpha-asarone, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of protective genes, including those for antioxidant enzymes. plos.orgfrontiersin.org
A key downstream target of the Nrf2-ARE pathway that is upregulated by alpha-asarone is Heme Oxygenase-1 (HO-1) . nih.govekb.eg HO-1 is an enzyme that catabolizes heme into biliverdin, which is then converted to bilirubin, a potent antioxidant. xjcistanche.comnih.gov The activation of the Nrf2/HO-1 axis by alpha-asarone significantly contributes to its ability to mitigate oxidative stress in neural tissues. nih.govfrontiersin.org
Anti-Neuroinflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of inflammatory molecules, is another major contributor to neuronal damage in various neurological disorders. mdpi.com Alpha-asarone has been shown to possess potent anti-neuroinflammatory properties by suppressing the production of key inflammatory mediators. nih.govfrontiersin.org
Suppression of Pro-inflammatory Cytokines and Chemokines
Research has consistently demonstrated that alpha-asarone can significantly reduce the expression and release of a range of pro-inflammatory cytokines and chemokines in the central nervous system. nih.govfrontiersin.org In various experimental models, including those involving lipopolysaccharide (LPS)-induced neuroinflammation and spinal cord injury, alpha-asarone treatment has led to a marked decrease in the levels of the following inflammatory molecules: nih.govfrontiersin.orgnih.gov
Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine involved in systemic inflammation. nih.govfrontiersin.org
Interleukin-1 beta (IL-1β): A potent inflammatory cytokine that mediates a wide range of immune and inflammatory responses. nih.govfrontiersin.org
Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but its overproduction is associated with chronic inflammation. nih.govfrontiersin.org
Interleukin-8 (IL-8): A chemokine that attracts neutrophils and other immune cells to the site of inflammation. nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation. nih.govfrontiersin.org
Macrophage Inflammatory Protein-2 (MIP-2): A chemokine that is a potent chemoattractant for neutrophils. nih.govfrontiersin.org
The ability of alpha-asarone to suppress these key inflammatory mediators underscores its significant anti-neuroinflammatory potential. nih.govfrontiersin.orgresearchgate.net This action helps to create a more favorable environment for neuronal survival and functional recovery. nih.govfrontiersin.org
Table 2: Effect of alpha-Asarone on Pro-inflammatory Cytokines and Chemokines
| Cytokine/Chemokine | Effect of alpha-Asarone Treatment | References |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased levels | nih.govfrontiersin.org |
| Interleukin-1 beta (IL-1β) | Decreased levels | nih.govfrontiersin.org |
| Interleukin-6 (IL-6) | Decreased levels | nih.govfrontiersin.org |
| Interleukin-8 (IL-8) | Decreased levels | nih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased levels | nih.govfrontiersin.orgfrontiersin.org |
| Macrophage Inflammatory Protein-2 (MIP-2) | Decreased levels | nih.govfrontiersin.org |
Modulation of Microglial Activation and Macrophage Polarization (e.g., M1 to M2 Phenotype Conversion, Nuclear Factor-kappa B Pathway Inhibition)
Alpha-Asarone has been shown to modulate the inflammatory response in the central nervous system by influencing microglial activation and macrophage polarization. nih.govfrontiersin.org Research indicates that it can suppress the pro-inflammatory M1 phenotype and promote a shift towards the anti-inflammatory M2 phenotype. frontiersin.orgresearchgate.net This conversion is crucial for reducing neuroinflammation and promoting tissue repair. nih.gov
In studies involving spinal cord injury in rats, oral administration of alpha-asarone led to an increase in M2 macrophage markers. nih.govmdpi.com This suggests a polarization of macrophages towards the anti-inflammatory M2 phenotype following treatment. frontiersin.org In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells further confirmed these findings. frontiersin.org Treatment with alpha-asarone was observed to inactivate the induced M1 macrophages and convert them into M2 macrophages. frontiersin.org
The mechanism behind this modulation often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.orgnih.gov NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. aginganddisease.org Alpha-Asarone has been found to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB-α. nih.govfrontiersin.org This blockage of the NF-κB pathway leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.orgfrontiersin.orgnih.gov By suppressing the NF-κB signaling, alpha-asarone effectively attenuates microglia-mediated neuroinflammation. nih.govnih.gov
Table 1: Effects of alpha-Asarone on Microglial/Macrophage Polarization
| Model | Key Findings | Reference(s) |
|---|---|---|
| Rat model of spinal cord injury | Increased expression of M2 macrophage markers. | nih.govmdpi.com |
| LPS-treated RAW 264.7 macrophage cells | Inactivation of M1 macrophages and conversion to M2 phenotype. | frontiersin.org |
| Mouse model of Parkinson's disease | Significantly suppressed M1 polarization. | frontiersin.org |
| Pilocarpine-induced status epilepticus rat model | Restrained microglial activation. | nih.gov |
Inhibition of Nitric Oxide (NO) Overproduction and Inducible Nitric Oxide Synthase (iNOS) Expression
Alpha-Asarone has demonstrated a significant ability to inhibit the overproduction of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which are key players in neuroinflammatory processes. researchgate.netebiohippo.comkjpp.netkoreamed.org The overproduction of NO is a known contributor to neuronal damage. researchgate.net
In a study involving rats injected with amyloid-β (25-35), treatment with alpha-asarone resulted in a significant decrease in nitrite (B80452) levels in the hippocampus and temporal cortex. researchgate.net This reduction in NO overproduction was correlated with improved spatial memory, suggesting a neuroprotective effect against amyloid-β-induced neurotoxicity. researchgate.net Similarly, in LPS-stimulated BV2 microglial cells, asarone (B600218) derivatives, including alpha-asarone, were found to significantly reduce NO production. mdpi.comnih.govscilit.com
The reduction in NO levels is closely linked to the inhibition of iNOS expression. frontiersin.orgresearchgate.net iNOS is the enzyme responsible for the production of large amounts of NO during inflammation. Research has shown that alpha-asarone can suppress iNOS expression. researchgate.netnih.gov For instance, in a rat model of spinal cord injury, alpha-asarone treatment significantly decreased the levels of iNOS. frontiersin.orgnih.gov Likewise, in a mouse model of Parkinson's disease, alpha-asarone was shown to reduce the activation of enzymes like iNOS. frontiersin.org
Table 2: Research Findings on alpha-Asarone's Inhibition of NO and iNOS
| Model System | Effect of alpha-Asarone | Reference(s) |
|---|---|---|
| Rats injected with amyloid-β (25-35) | Decreased nitrite levels in hippocampus and temporal cortex. | researchgate.net |
| LPS-stimulated BV2 microglial cells | Significantly reduced NO production. | mdpi.comnih.govscilit.com |
| Rat model of spinal cord injury | Significantly decreased iNOS levels. | frontiersin.orgnih.gov |
| Lipopolysaccharide (LPS)-induced paw oedema | Suppressed iNOS expression. | researchgate.netnih.gov |
Anti-Apoptotic Mechanisms and Promotion of Neuronal Survival
Alpha-Asarone exerts neuroprotective effects by actively interfering with the apoptotic cascade and promoting the survival of neurons. nih.govresearchgate.netresearchgate.net This is achieved through the modulation of key apoptotic proteins and the activation of pro-survival signaling pathways.
Modulation of Apoptotic Proteins (e.g., Bcl-2, Bax, Bad, Caspases, Cytochrome c)
Research has shown that alpha-asarone can influence the expression of proteins central to the apoptotic process. nih.gov Specifically, it has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic proteins Bax and Bad. researchgate.netresearchgate.net In a study on breast cancer cells, this compound was found to increase the mRNA expression of both Bax and Bad, suggesting its role in inducing apoptosis in cancer cells, which highlights its modulatory potential on these proteins. researchgate.netresearchgate.net
Furthermore, alpha-asarone has been implicated in the regulation of caspases and cytochrome c, which are critical components of the intrinsic apoptotic pathway. texilajournal.com It has been shown to inhibit the release of mitochondrial cytochrome c and the subsequent activation of caspase-3. nih.gov Molecular docking studies have predicted favorable binding interactions between this compound and key apoptotic proteins, including Bax, Bad, cytochrome c, and caspase-3, further supporting its role in modulating apoptosis. researchgate.nettexilajournal.com
Activation of Neuroprotective Signaling Pathways (e.g., Phosphatidylinositol-3-Kinase/Akt, Extracellular Signal-Regulated Kinase/cAMP-Response Element-Binding Protein/Brain-Derived Neurotrophic Factor, Protein Kinase A, Mitogen-Activated Protein Kinase, Akt-mTOR)
A significant aspect of alpha-asarone's neuroprotective action is its ability to activate several pro-survival signaling pathways. nih.govresearchgate.net The Phosphatidylinositol-3-Kinase/Akt (PI3K/Akt) pathway is a key pathway activated by alpha-asarone. nih.govplos.orgresearchgate.net Activation of Akt signaling is crucial for protecting cells from oxidative stress and promoting cell survival. plos.org Studies have shown that alpha-asarone upregulates Akt phosphorylation, and this activation is essential for its cytoprotective effects. plos.org The Akt-mTOR signaling pathway is also implicated, with beta-asarone (B42808), a related compound, shown to attenuate autophagy through its activation. nih.govekb.eg
Another critical pathway modulated by alpha-asarone is the Extracellular signal-regulated kinase (ERK)/cAMP-response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) pathway. nih.govresearchgate.netmdpi.comnih.gov Activation of this pathway enhances memory function and protects neurons. nih.gov For instance, in a mouse model of ischemic stroke, alpha-asarone was found to promote neurogenesis by activating the BDNF/ERK/CREB signaling pathway. researchgate.netnih.gov Additionally, alpha-asarone has been shown to activate Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play important roles in cellular function and survival. nih.gov
Table 3: Neuroprotective Signaling Pathways Activated by alpha-Asarone
| Signaling Pathway | Key Effects | Reference(s) |
|---|---|---|
| Phosphatidylinositol-3-Kinase/Akt (PI3K/Akt) | Protects against oxidative stress, promotes cell survival. | nih.govplos.orgresearchgate.net |
| Extracellular Signal-Regulated Kinase/cAMP-Response Element-Binding Protein/Brain-Derived Neurotrophic Factor (ERK/CREB/BDNF) | Enhances memory, protects neurons, promotes neurogenesis. | nih.govresearchgate.netmdpi.comnih.gov |
| Protein Kinase A (PKA) | Protects against neuronal damage, improves cell viability. | nih.gov |
| Mitogen-Activated Protein Kinase (MAPK) | Regulates cell proliferation, differentiation, and apoptosis. | ekb.eg |
| Akt-mTOR | Attenuates autophagy. | nih.govekb.eg |
Proteostasis and Autophagy Modulation
Alpha-Asarone has been investigated for its role in maintaining protein homeostasis (proteostasis) and modulating autophagy, particularly in the context of neurodegenerative diseases characterized by the aggregation of misfolded proteins. nih.gov
Effects on Misfolded Protein Aggregation (e.g., Amyloid-beta, Tau, Alpha-synuclein)
The accumulation of misfolded protein aggregates is a hallmark of several neurodegenerative disorders. nih.gov Alpha-asarone has shown potential in targeting the aggregation of key proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein (B15492655). nih.gov
Amyloid-beta: Studies have demonstrated that alpha-asarone can inhibit the aggregation of Aβ peptides. mdpi.comnih.govscilit.comnih.govresearchgate.net In vitro assays have shown that this compound derivatives, including alpha-asarone, efficiently reduce Aβ aggregation in a dose-dependent manner. mdpi.comnih.govscilit.comresearchgate.net Furthermore, these compounds have been found to disaggregate preformed Aβ aggregates and protect neuronal cells from Aβ-induced toxicity. mdpi.comnih.gov One study found that alpha-asarone potentially targets Aβ pathology by inhibiting Aβ42 aggregation. nih.gov
Tau: The abnormal aggregation of tau protein is another critical factor in neurodegenerative diseases like Alzheimer's. nih.govexlibrisgroup.com Research has shown that alpha-asarone can inhibit tau fibrillation and aggregation. nih.govexlibrisgroup.comresearchgate.net It has been observed to decrease the size of tau oligomers and disassemble pre-formed tau fibrils. nih.govexlibrisgroup.comresearchgate.net By preventing tau aggregation, alpha-asarone has shown protective effects in neuroblastoma cells. nih.govexlibrisgroup.comresearchgate.net A recent study also indicated that alpha-asarone can inhibit tau phosphorylation. nih.gov
Alpha-synuclein: The aggregation of alpha-synuclein is a primary factor in the development of synucleinopathies such as Parkinson's disease. nih.gov While much of the research has focused on the related compound beta-asarone, it has been shown to reduce alpha-synuclein levels and inhibit its aggregation. journal-jop.orgijpsonline.comijpsonline.com Given the structural similarities, this suggests a potential area for further investigation into the effects of alpha-asarone on alpha-synuclein aggregation. tandfonline.com
Regulation of Autophagic Pathways
Alpha-asarone has been shown to modulate autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. This regulation occurs through several key signaling pathways.
One significant mechanism involves the eIF2α-CHOP pathway. nih.gov Research has demonstrated that α-asarone can abrogate the activation of eukaryotic initiation factor 2α (eIF2α) and the subsequent expression of C/EBP homologous protein (CHOP) induced by cellular stressors. nih.gov By inhibiting this pathway, α-asarone promotes macrophage autophagy, enhancing the formation of autophagolysosomes. nih.gov
Furthermore, α-asarone influences the Beclin-1 dependent autophagy pathway. nih.gov It has been observed to boost the induction of key autophagic proteins such as Beclin-1, vacuolar protein sorting 34 (Vps34), and p150, which are crucial for the initiation of the phagophore. nih.gov Additionally, α-asarone prompts the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) and the induction of proteins involved in phagophore expansion and autophagosome formation. nih.gov It also increases the phosphorylation of Bcl-2 in the endoplasmic reticulum, which facilitates the entry of Beclin-1 into the autophagic process. nih.gov The compound may also inhibit Beclin-1 expression, which in turn promotes the activation of autophagy. researchgate.net
Studies also suggest that α-asarone's regulatory effects on autophagy may help reduce protein aggregation. researchgate.net The activation of autophagy can lead to the clearance of these aggregates, which is a potential therapeutic benefit in neurodegenerative diseases. nih.gov While the precise mechanisms are still under investigation, it is suggested that α- and β-asarone may reduce protein aggregation and ER stress through the modulation of autophagy. researchgate.netxjcistanche.com
| Pathway | Effect of alpha-Asarone | Key Proteins Involved | Reference |
| eIF2α-CHOP | Inhibition | eIF2α, CHOP | nih.gov |
| Beclin-1 Dependent Autophagy | Promotion | Beclin-1, Vps34, p150, LC3, Bcl-2 | nih.gov |
Impact on Endoplasmic Reticulum (ER) Stress Responses
The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) leads to a state of cellular stress and activates the unfolded protein response (UPR). nih.govxjcistanche.com Chronic activation of the UPR can ultimately result in cell death. nih.govxjcistanche.com Alpha-asarone has been found to exert protective effects against ER stress. researchgate.net
In vitro studies have shown that pre-treatment with α-asarone can protect hippocampal cells from ER stress. xjcistanche.comresearchgate.net It achieves this by suppressing the PERK signaling pathway, one of the three main sensor pathways of the UPR. xjcistanche.comresearchgate.net Specifically, α-asarone has been shown to reduce the phosphorylation of protein kinase RNA-like ER kinase (PERK). researchgate.net
Furthermore, in a rat model of neuropathic pain induced by chronic constriction injury, ER stress was observed in the spinal cord. nih.gov Treatment with α-asarone was found to alleviate this ER stress, which contributed to an improvement in neuropathic pain. nih.gov Research has also indicated that α-asarone can reduce the activation of the eIF2α-CHOP pathway, which is downstream of PERK, in response to certain stressors. nih.gov By mitigating ER stress, α-asarone may help prevent the subsequent cellular damage and apoptosis associated with prolonged UPR activation. nih.gov
Therapeutic Potential in Specific Neurological Disorders
Alzheimer's Disease and Cognitive Enhancement
Alpha-asarone has demonstrated significant anti-amnesic properties in various preclinical models. Studies have shown its potential to ameliorate memory impairments, particularly those induced by the cholinergic antagonist scopolamine. nih.govresearchgate.neteuropeanreview.org In rat models of scopolamine-induced amnesia, administration of α-asarone significantly improved performance in memory-related tasks such as the elevated plus-maze, passive avoidance, and active avoidance tests. nih.govresearchgate.neteuropeanreview.org
The memory-enhancing effects of α-asarone are believed to be linked to its ability to counteract cholinergic dysfunction. europeanreview.org Scopolamine induces amnesia by blocking cholinergic neurotransmission, and α-asarone has been shown to reverse these deficits. europeanreview.org This suggests that α-asarone could be beneficial in conditions characterized by cognitive impairment due to a dysfunctional cholinergic system. researchgate.net
The cholinergic system plays a crucial role in learning and memory, and its decline is a hallmark of Alzheimer's disease. nih.govresearchgate.net Alpha-asarone has been found to modulate this system through multiple mechanisms.
A key action of α-asarone is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). nih.govresearchgate.net By inhibiting AChE activity in brain regions critical for memory, such as the cortex, hippocampus, and striatum, α-asarone leads to an increase in the levels of ACh at the synapse. nih.govresearchgate.neteuropeanreview.orgresearchgate.net This enhanced cholinergic transmission is thought to contribute to its memory-enhancing effects. europeanreview.orgresearchgate.net
In addition to inhibiting AChE, α-asarone has been shown to influence the expression of muscarinic acetylcholine receptors. nih.govresearchgate.net In Fmr1 knockout mice, which exhibit hyperactivity and cholinergic deficits, treatment with α-asarone improved the expression of the m1 muscarinic acetylcholine receptor (m1 mAChR) in the striatum. nih.govresearchgate.net This upregulation of receptor expression, combined with increased ACh levels, suggests a comprehensive modulatory effect on the cholinergic system. nih.goveuropeanreview.org
| Cholinergic System Component | Effect of alpha-Asarone | Brain Regions Affected | Reference |
| Acetylcholinesterase (AChE) Activity | Decreased | Cortex, Hippocampus, Striatum | nih.govresearchgate.neteuropeanreview.orgnih.gov |
| Acetylcholine (ACh) Levels | Increased | Striatum | nih.goveuropeanreview.org |
| m1 Muscarinic Acetylcholine Receptor (m1 mAChR) Expression | Increased | Striatum | nih.govresearchgate.net |
Amyloid-beta (Aβ) peptides, particularly Aβ1-42, are central to the pathology of Alzheimer's disease, forming toxic plaques that lead to neuronal damage. nih.govnih.gov Research suggests that this compound isomers can mitigate Aβ-induced neurotoxicity.
While much of the specific research on direct interaction with Aβ has focused on β-asarone, the findings have broader implications for this compound compounds. nih.govnih.govarchivesofmedicalscience.comfrontiersin.org Studies on β-asarone have shown that it can protect against Aβ-induced cytotoxicity and improve the survival of neurons. nih.govmdpi.com It has been demonstrated to reduce Aβ deposition and lower the levels of Aβ1-42 in the cortex and hippocampus of transgenic mouse models of Alzheimer's disease. nih.gov
Furthermore, α-asarone has been shown to protect hippocampal neurons from damage in Aβ-treated rats. nih.gov The neuroprotective mechanisms of asarones against Aβ toxicity are thought to involve the promotion of autophagic clearance of these protein aggregates. nih.gov By blocking the formation of Aβ peptides through the reduction of γ-secretase and promoting their removal via autophagy, α- and β-asarone can lessen the pathological cascade initiated by Aβ. nih.gov
Enhancement of Neural Progenitor Cell Proliferation
Alpha-Asarone has been shown to promote the proliferation of neural progenitor cells (NPCs). journal-jop.orgnih.gov In vitro studies have demonstrated that alpha-asarone can enhance the proliferation of NPCs derived from the hippocampus. journal-jop.org Specifically, concentrations of 3 μM alpha-Asarone were found to significantly promote the proliferation of these cells. koreamed.org Further research using a hippocampal slice culture system indicated that a 30 μM concentration of alpha-Asarone not only promoted NPC proliferation in the dentate gyrus but also effectively differentiated them into neuroblasts. koreamed.org
In vivo studies in both healthy and aged mice have shown that oral administration of alpha-Asarone increases the number of proliferating NPCs in the subgranular zone of the hippocampus. researchgate.net This effect is associated with the upregulation of proteins like nestin and doublecortin. journal-jop.org The mechanism behind this proliferative effect is linked to the activation of the extracellular signal-regulated kinase (ERK) pathway and an increase in the expression of β-catenin and cyclin D1. journal-jop.orgnih.gov These findings suggest that alpha-Asarone's ability to stimulate neurogenesis could be beneficial for treating neurodegenerative diseases. koreamed.org
Parkinson's Disease
Research indicates that alpha-Asarone exhibits neuroprotective effects in models of Parkinson's disease (PD). tandfonline.com In a rat model of PD induced by rotenone, alpha-Asarone treatment was found to reverse behavioral impairments and improve motor coordination. tandfonline.com It also demonstrated the ability to restore dopamine (B1211576) levels that were reduced by the neurotoxin. tandfonline.com
The protective mechanisms of alpha-Asarone in PD models involve its antioxidant and anti-inflammatory properties. tandfonline.com Studies have shown that it can reduce levels of thiobarbituric acid reactive substances (TBARS) and soluble acid glycoprotein (B1211001) (SAG) while increasing levels of glutathione (GSH) and catalase (CAT), indicating an enhancement of the antioxidant defense system. tandfonline.comresearchgate.net Furthermore, alpha-Asarone has been observed to suppress the activation of microglia, which are immune cells in the brain, thereby reducing neuroinflammation. journal-jop.orgmdpi.com It protects dopaminergic neurons in the substantia nigra and their fibers in the striatum from degeneration. mdpi.com These effects are partly achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. journal-jop.org
Ischemic Stroke and Cerebral Ischemia
Alpha-Asarone has demonstrated significant neuroprotective effects in the context of ischemic stroke and cerebral ischemia. mdpi.comnih.gov In rat models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, alpha-Asarone treatment has been shown to reduce infarct volume and improve neurological function. nih.govresearchgate.netmdpi.com
The mechanisms underlying these benefits are multifaceted. Alpha-Asarone helps in alleviating glial activation and autophagy, which are cellular processes that can contribute to neuronal damage after a stroke. journal-jop.orgnih.gov It also mitigates the destruction of the blood-brain barrier, a critical component for protecting the brain. researchgate.netnih.gov Furthermore, alpha-Asarone promotes neurogenesis by activating the BDNF/ERK/CREB signaling pathway and inhibits neuroinflammation. researchgate.netnih.gov In cases of hemorrhagic transformation following the use of recombinant tissue-type plasminogen activator (rt-PA), alpha-Asarone has been found to attenuate injury by modulating inflammatory pathways like NLRP3/Caspase1/IL-1β and IL-18. researchgate.netnih.gov
Epilepsy and Anticonvulsant Activity
Alpha-Asarone has been identified as having significant anticonvulsant properties. researchgate.net It is a major active component of the traditional Chinese medicine Acorus gramineus, which has been used for treating epilepsy. frontiersin.orgresearchgate.netnih.gov Studies have shown that alpha-Asarone can suppress epileptic activity in various animal models, including those induced by pentylenetetrazole (PTZ) and kainate. researchgate.netnih.gov It works by prolonging the latency to seizures and reducing their severity and associated mortality. nih.govwisdomlib.org
The primary mechanism for its anticonvulsant effect is the modulation of GABA-A receptors. frontiersin.orgresearchgate.netnih.gov Alpha-Asarone enhances tonic GABAergic inhibition in hippocampal neurons, which helps to reduce neuronal hyperexcitability. researchgate.netnih.gov It has been shown to inhibit the spontaneous firing of neurons. frontiersin.org In addition to its effects on GABA receptors, alpha-Asarone also inhibits voltage-gated sodium channels, which is another important mechanism for controlling seizures. frontiersin.org The neuronal nitric oxide synthase (nNOS)/nitric oxide (NO) pathway also appears to play a role in its antiepileptic action. psu.edu
Spinal Cord Injury
In the context of spinal cord injury (SCI), alpha-Asarone has been shown to promote functional recovery in rat models. frontiersin.orgnih.gov Oral administration of alpha-Asarone following a compressive SCI led to significant improvements in locomotor scores. frontiersin.orgnih.gov
The therapeutic effects of alpha-Asarone in SCI are attributed to its potent anti-inflammatory and neuroprotective actions. frontiersin.orgnih.gov It significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as chemokines like monocyte chemoattractant protein-1 (MCP-1) and macrophage inflammatory protein-2 (MIP-2). frontiersin.orgnih.gov Concurrently, it increases the levels of anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). frontiersin.orgnih.gov This modulation of the inflammatory response includes promoting the polarization of macrophages towards the anti-inflammatory M2 phenotype. frontiersin.orgnih.gov Furthermore, alpha-Asarone facilitates angiogenesis (the formation of new blood vessels) and reduces reactive gliosis in the injured spinal cord. frontiersin.orgnih.gov
Traumatic Brain Injury (TBI)
Alpha-Asarone has demonstrated neuroprotective potential in models of traumatic brain injury (TBI). researchgate.netresearchgate.netnih.gov In a murine TBI model, administration of alpha-Asarone led to a dose-dependent restoration of blood-brain barrier (BBB) integrity and a reduction in oxidative stress markers. researchgate.netnih.gov
The compound's efficacy in TBI is linked to its ability to mitigate secondary injury cascades. By improving BBB integrity, alpha-Asarone helps to prevent the influx of harmful substances into the brain parenchyma. researchgate.netnih.gov Its antioxidant properties help to counteract the oxidative damage that is a major contributor to neuronal cell death following TBI. researchgate.netresearchgate.netnih.gov Studies have shown that treatment with alpha-Asarone leads to enhanced neurological outcomes, as evidenced by improved scores on the Neurological Severity Score (NSS). researchgate.netnih.gov
Anxiety and Depression
Alpha-Asarone has shown potential as both an anxiolytic and an antidepressant agent in various preclinical studies. researchgate.netfrontiersin.org It has demonstrated anxiolytic-like effects in animal models of anxiety, such as the elevated plus-maze and hole-board tests. nih.govkjpp.net One mechanism for its anxiolytic action involves the modulation of the TrkB signaling pathway, which is associated with the neurotrophin BDNF. nih.gov
Chronic Sciatica and Neural Repair Mechanisms
Recent research has shed light on the potential of alpha-Asarone, a bioactive compound, in alleviating chronic sciatica and promoting neural repair. Studies using rat models of chronic constriction injury (CCI) of the sciatic nerve have demonstrated that alpha-Asarone can relieve chronic neuralgia. nih.gov This therapeutic effect is attributed to its multi-faceted action on inflammatory processes, peripheral sensitization, and the cellular mechanisms of nerve repair. nih.govekb.eg
One of the key mechanisms through which alpha-Asarone exerts its effects is by modulating the inflammatory response. In animal models of sciatic nerve injury, alpha-Asarone administration has been shown to reduce the serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govekb.eg It also decreases the levels of C-reactive protein (CRP) and lipopolysaccharides (LPS). nih.gov Conversely, alpha-Asarone increases the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govekb.eg This shift from a pro-inflammatory to an anti-inflammatory state is crucial for creating an environment conducive to nerve regeneration. frontiersin.orgijbs.com
Furthermore, alpha-Asarone appears to inhibit peripheral sensitization, a key component of neuropathic pain. It achieves this by decreasing the protein and mRNA levels of several transient receptor potential (TRP) channels in the dorsal root ganglion neurons, including TRPA1, TRPM8, and TRPV1-4. nih.gov These channels are known to be involved in the perception of pain and temperature.
At the cellular level, alpha-Asarone promotes the repair of damaged sciatic nerves. nih.govresearcher.life In the sciatic nerve tissue of treated animals, a reduced number of inflammatory cells and an increased proliferation of Schwann cells have been observed. nih.gov Schwann cells are critical for nerve regeneration as they produce the myelin sheath that insulates nerve fibers and provide trophic support for neurons. ijbs.com
Cellular experiments have further elucidated the molecular pathways involved. It has been shown that lipopolysaccharides (LPS) can induce apoptosis (programmed cell death) in Schwann cells through the Toll-like receptor 4 (TLR4)/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govkne-publishing.com Alpha-Asarone was found to attenuate this LPS-induced apoptosis by downregulating the expression of TLR4 and phosphorylated-p38MAPK. nih.gov This, in turn, leads to decreased levels of cleaved-caspase3 and cleaved-caspase7, which are key executioners of apoptosis, and increased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov By protecting Schwann cells from apoptosis, alpha-Asarone facilitates the structural recovery of the damaged nerve. nih.gov
Interactive Data Table: Effect of alpha-Asarone on Key Markers in Chronic Sciatica Models
Anticancer Research of Alpha Asarone
Synergistic Effects with Established Chemotherapeutic Agents
Research indicates that alpha-asarone can exert synergistic effects when combined with conventional chemotherapeutic drugs, leading to enhanced anticancer activity and, in some cases, mitigating the adverse effects associated with these agents. This synergistic potential is a critical area of study, aiming to develop more effective and tolerable cancer therapies.
Synergy with Metformin (B114582)
Alpha-asarone has demonstrated synergistic growth inhibitory effects when combined with metformin, a widely used antidiabetic drug that also exhibits anticancer properties. Studies involving human hepatocellular carcinoma (HepG2) cells and breast cancer (MCF-7) cells revealed significant synergistic interactions. In these preclinical investigations, combination index (CI) values were calculated to quantify the nature of the drug interaction. For HepG2 cells, the combination of alpha-asarone and metformin yielded a CI of 0.14, while for MCF-7 cells, the CI was 0.22. nih.gov These values, being less than 1, indicate a strong synergistic effect, where the combined action of the two compounds is greater than the sum of their individual effects. nih.gov
Synergy with Vincristine (B1662923)
Alpha-asarone has also been shown to enhance the cytotoxicity induced by vincristine, a vinca (B1221190) alkaloid chemotherapeutic agent, particularly in drug-resistant cancer cells. In human colon adenocarcinoma (Caco-2) cells, both alpha- and beta-asarone (B42808) significantly augmented vincristine's cytotoxic effects. This synergistic action is attributed, in part, to alpha-asarone's ability to enhance the influx of vincristine into cancer cells and inhibit the function of P-glycoprotein (P-gp), a transmembrane efflux pump often implicated in multidrug resistance. Furthermore, studies have shown that alpha- and beta-asarone can reduce the expression of P-gp and its corresponding mRNA in these cells, thereby overcoming a key mechanism of drug resistance. easychem.org
General Enhancement with Cisplatin (B142131) and Doxorubicin (B1662922)
Beyond specific mechanistic insights, broader preclinical evidence suggests that alpha-asarone can generally enhance the efficacy of established chemotherapeutic agents such as cisplatin and doxorubicin. This enhancement is often accompanied by a reduction in the toxicity associated with these conventional drugs, highlighting alpha-asarone's potential to improve the therapeutic index of combination regimens. uni.lu While detailed synergistic mechanisms for alpha-asarone with cisplatin and doxorubicin are still being elucidated, this general observation underscores its promise as a chemosensitizing agent. uni.lu
Table 1: Summary of Synergistic Effects of Alpha-Asarone with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Cell Line | Effect Observed | Combination Index (CI) / Mechanism | Reference |
| Metformin | HepG2 | Growth Inhibition | 0.14 | nih.gov |
| Metformin | MCF-7 | Growth Inhibition | 0.22 | nih.gov |
| Vincristine | Caco-2 | Enhanced Cytotoxicity | Inhibition of P-glycoprotein (P-gp) function and expression | easychem.org |
| Cisplatin | Various | Enhanced Efficacy, Reduced Toxicity | General Enhancement | uni.lu |
| Doxorubicin | Various | Enhanced Efficacy, Reduced Toxicity | General Enhancement | uni.lu |
Immunomodulatory and Anti Inflammatory Research of Alpha Asarone Beyond Neuroinflammation
General Anti-inflammatory Mechanisms
Alpha-asarone exerts its anti-inflammatory effects through multiple pathways, primarily by modulating the production of key pro-inflammatory mediators and influencing the recruitment of immune cells to sites of inflammation.
Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, Cyclooxygenase-2)
Alpha-asarone has been shown to inhibit the production of several critical pro-inflammatory cytokines and enzymes. It suppresses the production of Tumor Necrosis Factor-alpha (TNF-α) frontiersin.orgjddtonline.infopatsnap.combiomolther.orgscienceopen.comresearchgate.netmdpi.com. Studies have also demonstrated that alpha-asarone can reduce the levels of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) frontiersin.orgjddtonline.infopatsnap.combiomolther.orgscienceopen.comresearchgate.netmdpi.comnih.gov. This inhibition has been observed in various models, including those involving lipopolysaccharide (LPS)-induced inflammation in primary microglial cells and in vivo models of spinal cord injury and hepatotoxicity frontiersin.orgjddtonline.infobiomolther.orgscienceopen.comresearchgate.netmdpi.comnih.gov. Furthermore, alpha-asarone has been found to inhibit the activity of Cyclooxygenase-2 (COX-2) patsnap.comnih.gov. It also suppresses the expression of inducible nitric oxide synthase (iNOS) frontiersin.orgjddtonline.inforesearchgate.netnih.gov.
The table below summarizes the inhibitory effects of alpha-asarone on key pro-inflammatory mediators:
| Pro-inflammatory Mediator | Effect of Alpha-Asarone | Model/Context | Source |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of production | LPS-induced inflammation, Spinal Cord Injury, Hepatotoxicity, Allergic Asthma (mast cells) | frontiersin.orgjddtonline.infopatsnap.combiomolther.orgscienceopen.comresearchgate.netmdpi.comresearchgate.net |
| Interleukin-1 beta (IL-1β) | Inhibition of production | LPS-induced inflammation (microglial cells), Spinal Cord Injury, Hepatotoxicity | frontiersin.orgjddtonline.infopatsnap.combiomolther.orgscienceopen.comresearchgate.netmdpi.comnih.gov |
| Interleukin-6 (IL-6) | Inhibition of production | LPS-induced inflammation (microglial cells), Spinal Cord Injury, Hepatotoxicity | frontiersin.orgjddtonline.infopatsnap.combiomolther.orgscienceopen.comresearchgate.netmdpi.comnih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression/activity | LPS-stimulated primary microglia | patsnap.comnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression | LPS-induced inflammation (footpads), Spinal Cord Injury | frontiersin.orgjddtonline.inforesearchgate.netnih.gov |
Impact on Leukocyte Recruitment and Inflammatory Infiltrate
Alpha-asarone demonstrates a significant impact on the cellular aspects of inflammation by attenuating leukocyte recruitment and inflammatory infiltrate. In models of lipopolysaccharide (LPS)-induced paw edema, oral treatment with alpha-asarone (3 mg/kg) was shown to attenuate the inflammatory infiltrate at 1, 3, and 6 hours post-LPS injection frontiersin.orgjddtonline.info. It also suppressed leukocyte migration in the footpads frontiersin.orgjddtonline.infoscirp.orgscirp.org.
Specific Inflammatory Conditions and Models Studied
Research into alpha-asarone's anti-inflammatory properties has extended to various disease models, providing insights into its potential therapeutic applications.
Allergic Asthma (e.g., Mast Cell Stabilization, ERK/JAK2-STAT3 Pathway Modulation)
Alpha-asarone has shown efficacy in alleviating allergic asthma by inhibiting mast cell activation researchgate.net. In experimental models, alpha-asarone was found to reduce paw swelling and the leakage of Evans blue dye, as well as decrease serum levels of histamine, CCL2, and TNF-α researchgate.net. In lung tissue, it exhibited inhibitory effects on airway hyperresponsiveness (AHR), inflammation, mast cell activation, infiltration of inflammatory cells, and the release of Interleukin-5 (IL-5) and Interleukin-13 (IL-13) researchgate.net. The mechanism underlying these effects involves the modulation of the Extracellular signal-regulated kinase (ERK)/Janus kinase 2 (JAK2)-Signal transducer and activator of transcription 3 (STAT3) pathway. Specifically, alpha-asarone decreased the phosphorylation levels of JAK2, ERK, and STAT3 that were induced by C48/80, a known mast cell degranulator researchgate.netresearchgate.net.
The table below summarizes the effects of alpha-asarone in allergic asthma models:
| Effect of Alpha-Asarone | Specific Finding | Source |
| Mast Cell Stabilization | Inhibited degranulation of LAD2 cells; decreased IL-8, MCP-1, histamine, TNF-α in vitro | researchgate.net |
| Reduced Paw Swelling & Leakage | Reduced paw swelling and leakage of Evans blue in vivo | researchgate.net |
| Decreased Serum Mediators | Reduced serum histamine, CCL2, and TNF-α in vivo | researchgate.net |
| Attenuated Airway Inflammation | Inhibited AHR, inflammation, mast cell activation, inflammatory cell infiltration, and release of IL-5 and IL-13 in lung tissue | researchgate.net |
| Pathway Modulation | Decreased phosphorylated JAK2, phosphorylated ERK, and phosphorylated STAT3 induced by C48/80 | researchgate.netresearchgate.net |
Lipopolysaccharide (LPS)-Induced Inflammation (e.g., Paw Edema)
In models of LPS-induced inflammation, alpha-asarone has demonstrated significant anti-inflammatory activity. Oral administration of alpha-asarone (3 mg/kg) significantly inhibited paw edema induced by LPS, showing a reduction of 62.12% at 2 hours and 72.22% at 4 hours post-LPS injection frontiersin.orgjddtonline.info. Beyond reducing edema, alpha-asarone also attenuated the inflammatory infiltrate and suppressed the production of TNF-α and the expression of iNOS in the footpads frontiersin.orgjddtonline.info.
The table below details the impact of alpha-asarone on LPS-induced paw edema:
| Treatment (Alpha-Asarone, p.o.) | Time Post-LPS Injection | Paw Edema Inhibition | Source |
| 3 mg/kg | 2 hours | 62.12% | frontiersin.orgjddtonline.info |
| 3 mg/kg | 4 hours | 72.22% | frontiersin.orgjddtonline.info |
Experimental Arthritis Models (e.g., Collagen-Induced Arthritis)
Research has specifically investigated the effect of alpha-asarone in collagen-induced arthritis (CIA) models. Contrary to expectations for an anti-inflammatory agent, alpha-asarone did not exhibit an anti-inflammatory effect on CIA in mice under the tested conditions researchgate.net. In fact, in a subset of the animals, it showed a pro-inflammatory effect characterized by a marked accumulation of neutrophils researchgate.net.
Antioxidant Research of Alpha Asarone Broader Context
In Vitro Antioxidant Activity Evaluation
In vitro studies have extensively evaluated α-asarone's direct antioxidant mechanisms, including its ability to neutralize various free radicals, reduce oxidative species, chelate metal ions, and inhibit lipid peroxidation. These assays provide fundamental insights into the compound's direct interaction with pro-oxidant species. mdpi.comscialert.netscialert.netdocsdrive.comresearchgate.net
Radical Scavenging Assays (e.g., 2,2-Diphenyl-1-Picrylhydrazyl, 2,2'-Azinobis-(3-Ethylbenzothiazoline-6-Sulfonic Acid) Cation Radical, Hydroxyl Radicals, Superoxide (B77818) Anion Radicals)
Alpha-asarone has demonstrated dose-dependent scavenging activity against several key free radicals in various in vitro assays. scialert.netdocsdrive.comtmrjournals.com
2,2-Diphenyl-1-Picrylhydrazyl (DPPH) Radical Scavenging: Alpha-asarone exhibits significant DPPH radical scavenging activity. Studies have shown that at concentrations ranging from 0.1 to 2.5 mg/mL, α-asarone can scavenge DPPH radicals with activity ranging from 45.86% to 84.29%. tmrjournals.com Another study reported that at a higher concentration of 100 µg/mL, α-asarone exhibited 79% antioxidant activity, while at 10 µg/mL, it showed 39% activity, indicating a dose-dependent effect. scialert.netdocsdrive.com
Table 1: DPPH Radical Scavenging Activity of alpha-Asarone
| Concentration (mg/mL) | Scavenging Activity (%) tmrjournals.com |
|---|---|
| 0.1 | 45.86 |
| 2.5 | 84.29 |
| 10 µg/mL | 39 |
2,2'-Azinobis-(3-Ethylbenzothiazoline-6-Sulfonic Acid) (ABTS) Cation Radical Scavenging: Alpha-asarone also shows dose-dependent scavenging activity against ABTS+ radicals. At concentrations from 0.1 to 2.5 mg/mL, its scavenging activity ranged from 42.19% to 84.14%. tmrjournals.com
Hydroxyl Radicals (OH) Scavenging: Alpha-asarone effectively scavenges hydroxyl radicals. Its activity ranged from 38.47% to 89.17% at concentrations between 0.1 and 2.5 mg/mL. tmrjournals.com One study noted that hydroxyl radical scavenging activity was about 19% at 6 mg/mL and rapidly increased to 76% at 10 mg/mL, indicating a significant increase at higher concentrations. scialert.netdocsdrive.com
Superoxide Anion Radicals Scavenging: Alpha-asarone demonstrates concentration-dependent superoxide radical scavenging activity. At a concentration of 100 µg, it exhibited 66% scavenging activity, while at 10 µg, it showed 37% activity. scialert.netdocsdrive.com
Reducing Power Assays
Alpha-asarone exhibits significant reducing power, which is a measure of its ability to donate electrons and reduce oxidized intermediates. This activity has been observed to be dose-dependent, with higher concentrations showing greater reducing power. scialert.netdocsdrive.comresearchgate.net One study reported the highest reducing power at 100 µg concentration, with activity increasing in a dose-dependent manner. scialert.net
Metal Ion Chelating Ability (e.g., Ferrous Ion)
Alpha-asarone has demonstrated the ability to chelate metal ions, particularly ferrous ions (Fe2+). This chelating property is crucial as it prevents metal-catalyzed oxidative reactions, thereby reducing the formation of highly reactive free radicals. scialert.netscialert.netdocsdrive.com The metal chelating ability of α-asarone was determined across a concentration range of 2-10 mg/mL. scialert.net
In Vivo Antioxidant Effects and Redox Homeostasis Regulation
Beyond in vitro demonstrations, α-asarone has shown promising in vivo antioxidant effects, contributing to the regulation of redox homeostasis in various animal models. mdpi.comekb.egdovepress.com These effects often involve enhancing the activity of endogenous antioxidant enzymes and reducing markers of oxidative stress.
Protection Against Drug-Induced Oxidative Stress (e.g., Sodium Valproate-Induced Liver Injury)
Alpha-asarone has been investigated for its protective effects against drug-induced oxidative stress, particularly in models of liver injury. tmrjournals.com
Sodium Valproate (SV)-Induced Liver Injury: In mice models of sodium valproate (SV)-induced liver injury, α-asarone significantly reduced oxidative stress. tmrjournals.comtmrjournals.com SV administration typically leads to elevated levels of reactive oxygen species (ROS) and markers of liver damage. tmrjournals.comnih.gov Treatment with α-asarone dramatically reduced SV-induced oxidative stress through its free radical scavenging and antioxidant properties. tmrjournals.comtmrjournals.com
Alpha-asarone treatment lowered serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are indicators of liver damage. tmrjournals.com
It also increased the activity of key antioxidant enzymes in liver tissue, including glutathione (B108866) peroxidase (GSH-Px) and superoxide dismutase (SOD). tmrjournals.comtmrjournals.com
Furthermore, α-asarone reduced malondialdehyde (MDA) content, a common biomarker of lipid peroxidation and oxidative stress. tmrjournals.comtmrjournals.com
At a higher dose (80 mg/kg), α-asarone significantly reduced AST (33.2%) and ALT (9.1%) levels and preserved catalase (CAT) activity by 26.5%, GSH-Px by 22.6%, and SOD by 20.0%. tmrjournals.com
Table 2: Effects of alpha-Asarone on Oxidative Stress Markers in SV-Induced Liver Injury (80 mg/kg α-asarone) tmrjournals.com
| Marker | Change vs. SV Group |
|---|---|
| AST Levels | ↓ 33.2% |
| ALT Levels | ↓ 9.1% |
| CAT Activity | ↑ 26.5% |
| GSH-Px Activity | ↑ 22.6% |
| SOD Activity | ↑ 20.0% |
These findings indicate that α-asarone can attenuate liver oxidative damage induced by sodium valproate by enhancing the endogenous antioxidant defense system and reducing oxidative byproducts. tmrjournals.comtmrjournals.com
Protection Against Chemical-Induced Oxidative Damage (e.g., Hexavalent Chromium)
Alpha-asarone has demonstrated significant protective effects against oxidative damage induced by chemical agents, notably hexavalent chromium (Cr(VI)). Cr(VI) is a highly toxic environmental pollutant known to induce oxidative stress and damage in various tissues. Studies have investigated the therapeutic potential of alpha-asarone in mitigating myocardial oxidative damage caused by Cr(VI) exposure in mice. fishersci.caguidetopharmacology.orgmetabolomicsworkbench.orgresearchgate.neteasychem.org
Research findings indicate that alpha-asarone treatment leads to a notable reduction in markers of oxidative stress and an enhancement of antioxidant defense mechanisms. For instance, in a study evaluating its cardioprotective role, alpha-asarone significantly decreased levels of Malondialdehyde (MDA), a key indicator of lipid peroxidation, while simultaneously elevating the activity of crucial antioxidant enzymes such as Catalase (CAT) and Superoxide Dismutase (SOD), and increasing levels of Reduced Glutathione (GSH) in serum. fishersci.caguidetopharmacology.org Histopathological analyses further revealed that alpha-asarone ameliorated structural lesions in cardiac tissues that were induced by Cr(VI). guidetopharmacology.orgmetabolomicsworkbench.orgeasychem.org
The following table illustrates the impact of alpha-asarone on key oxidant/antioxidant markers in Cr(VI)-induced cardiotoxicity in mice, highlighting the dose-dependent protective effects observed:
Table 1: Impact of Alpha-Asarone on Oxidant/Antioxidant Markers in Cr(VI)-Induced Cardiotoxicity (Mice)
| Parameter (Unit) | Control Positive (Cr(VI)) (Mean; 95% CI) | Alpha-Asarone (25 mg) (Mean; 95% CI) | Alpha-Asarone (50 mg) (Mean; 95% CI) |
| Malondialdehyde (MDA) (μmol/L) | 29.85; 28.1–31.6 guidetopharmacology.org | Significantly Decreased guidetopharmacology.org | 11.38; 11.0–11.7 guidetopharmacology.org |
| Catalase (CAT) (U/mL) | 12.20; 11.3–13.1 guidetopharmacology.org | Elevated guidetopharmacology.org | 36.08; 33.9–38.3 fishersci.ca |
| Superoxide Dismutase (SOD) (U/mL) | 16.34; 14.5–18.2 guidetopharmacology.org | Elevated guidetopharmacology.org | 47.23; 45.2–49.2 fishersci.ca |
| Reduced Glutathione (GSH) (U/mL) | 14.29; 12.6–15.9 guidetopharmacology.org | Elevated guidetopharmacology.org | 40.20; 38.8–41.6 fishersci.ca |
Note: Data presented as Mean; 95% Confidence Interval (CI) where available. "Significantly Decreased" or "Elevated" indicates a statistically significant change compared to the Cr(VI) control group without specific numerical data provided in the snippets for the 25 mg dose.
Mitigation of Oxidative Stress from Environmental Factors (e.g., Noise Stress)
Environmental factors, such as prolonged exposure to loud noise, can induce oxidative stress, particularly in neurological tissues. Alpha-asarone has been investigated for its ability to mitigate oxidative stress arising from such environmental stressors. Studies in rat models exposed to noise-induced stress have demonstrated that alpha-asarone treatment attenuates the oxidative stress response in the brain. wikidata.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com
The protective action of alpha-asarone against noise-stress-induced changes is attributed to its antioxidant properties. wikipedia.orgwikipedia.orgwikidata.org It achieves this by normalizing the levels of various enzymatic and non-enzymatic antioxidants. Specifically, alpha-asarone treatment was found to normalize increased Superoxide Dismutase (SOD) activity and lipid peroxidation (LPO), while also restoring decreased levels of Catalase (CAT), Glutathione Peroxidase (GPx), Reduced Glutathione (GSH), Vitamin C, Vitamin E, and protein thiols in different regions of the rat brain. wikipedia.orgwikipedia.orgwikidata.org These effects were observed with alpha-asarone administered at doses of 3, 6, and 9 mg kg-1 body weight. wikipedia.orgwikipedia.org The upregulation of endogenous antioxidant enzymes (SOD, GPx, CAT) and non-enzymatic antioxidant molecules (vitamin C, vitamin E, GSH) mediates this protective effect. wikidata.orgwikipedia.org
Table 2: Effects of Alpha-Asarone on Oxidative Stress Markers in Noise-Stressed Rat Brain
| Oxidative Stress Marker | Noise Stress Effect (without alpha-Asarone) | Alpha-Asarone Effect (3, 6, and 9 mg kg-1) | Reference |
| Superoxide Dismutase (SOD) | Increased | Normalized | wikipedia.orgwikipedia.orgwikidata.org |
| Catalase (CAT) | Decreased | Normalized | wikipedia.orgwikipedia.orgwikidata.org |
| Glutathione Peroxidase (GPx) | Decreased | Normalized | wikipedia.orgwikipedia.orgwikidata.org |
| Reduced Glutathione (GSH) | Decreased | Normalized | wikipedia.orgwikipedia.orgwikidata.org |
| Vitamin C | Decreased | Normalized | wikipedia.orgwikipedia.orgwikidata.org |
| Vitamin E | Decreased | Normalized | wikipedia.orgwikipedia.orgwikidata.org |
| Protein Thiols | Decreased | Normalized | wikipedia.orgwikipedia.org |
| Lipid Peroxidation (LPO) | Increased | Normalized | wikipedia.orgwikipedia.orgwikidata.org |
Radioprotective Effects
Alpha-asarone has been identified as a promising natural radioprotective agent, offering protection against radiation-induced damage. wikidata.orgfishersci.sefishersci.sefishersci.ptatamanchemicals.comcenmed.com Exposure to radiation can lead to significant cellular and tissue damage, primarily through the generation of reactive oxygen species and subsequent oxidative stress.
Studies have shown that alpha-asarone administration can attenuate damage induced by gamma-radiation. For instance, it has been reported to reduce brain and kidney damage by restoring antioxidant levels, including SOD, GPx, CAT, and GSH, and by decreasing lipid peroxidation levels. wikidata.org Oral administration of alpha-asarone prior to radiation exposure has been shown to reduce radiation-induced alterations in the endogenous antioxidant defense systems. fishersci.se
Furthermore, alpha-asarone significantly mitigates radiation-induced cellular DNA damages, as evidenced by reduced micronuclei formation, chromosomal aberrations, and findings from comet assays. fishersci.se It also enhances endogenous spleen colony formation and contributes to a reduction in radiation-induced mortality in mammalian organisms, facilitating recovery from radiation-induced body weight loss in mice surviving after gamma-radiation exposure. fishersci.se These findings underscore alpha-asarone's potential in scenarios involving radiation exposure due to its ability to protect against oxidative stress and genotoxicity. fishersci.seresearchgate.net
Other Pharmacological Activities and Mechanistic Investigations
Metabolic Regulation and Lipid Metabolism
Alpha-asarone has been extensively studied for its influence on metabolic processes, particularly in the context of lipid metabolism.
Alpha-asarone is recognized for its hypocholesterolemic properties. scribd.com Studies in hypercholesterolemic animal models have consistently shown its ability to modulate lipid profiles. For instance, treatment with alpha-asarone has been observed to decrease total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglyceride levels, while simultaneously increasing high-density lipoprotein (HDL) cholesterol levels. fishersci.be
Detailed research in hypercholesterolemic rats demonstrated that administration of alpha-asarone at 80 mg/kg body weight for 8 days led to a 38% decrease in serum cholesterol. fishersci.cawikipedia.org This effect primarily impacted serum LDL-cholesterol levels, resulting in a notable 74% reduction in the LDL/HDL ratio, with HDL-cholesterol levels remaining largely unaffected. fishersci.cawikipedia.org In another study, specific alpha-asarone isomers administered at 80 mg/kg/day to rats for 7 days showed potent effects, including a 56% elevation of HDL cholesterol and a 46.8% reduction in LDL cholesterol. fishersci.beguidetopharmacology.org While some studies indicate no effect on the lipid profile of normal rats, others have reported decreases in total cholesterol, HDL, and LDL levels even in normal rats. fishersci.ca
Table 1: Hypolipidemic Effects of Alpha-Asarone in Hypercholesterolemic Rodents
| Parameter Measured | Animal Model | Dosage & Duration | Observed Effect | Reference |
| Serum Cholesterol | Rats | 80 mg/kg for 8 days | Decreased by 38% | fishersci.cawikipedia.org |
| LDL-Cholesterol | Rats | 80 mg/kg for 8 days | Primary target of decrease | fishersci.cawikipedia.org |
| HDL-Cholesterol | Rats | 80 mg/kg for 8 days | Largely unaffected | fishersci.cawikipedia.org |
| LDL/HDL Ratio | Rats | 80 mg/kg for 8 days | Decreased by 74% | fishersci.cawikipedia.org |
| HDL Cholesterol | Rats | 80 mg/kg/day for 7 days | Elevated by 56% | fishersci.beguidetopharmacology.org |
| LDL Cholesterol | Rats | 80 mg/kg/day for 7 days | Lowered by 46.8% | fishersci.beguidetopharmacology.org |
| Total Cholesterol, LDL, Triglycerides, Atherogenic Index | Mice/Rats | Not specified | Decreased | fishersci.be |
| HDL Levels | Mice/Rats | Not specified | Increased | fishersci.be |
Alpha-asarone's hypolipidemic actions are partly attributed to its modulation of key enzymes in lipid metabolism. It has been shown to inhibit hepatic 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), which is the rate-limiting enzyme in cholesterol biosynthesis. fishersci.cawikipedia.orgmetabolomicsworkbench.orgmitoproteome.orguni.lufishersci.ca This inhibition is a significant mechanism contributing to its cholesterol-lowering effects. fishersci.cawikipedia.org Furthermore, alpha-asarone may influence the activity of lipoprotein lipase (B570770) (LPL), an enzyme crucial for the hydrolysis of triglycerides. scribd.comuni.lu
Alpha-asarone exhibits anticholestatic activities. scribd.com It may contribute to hypocholesterolemic effects by increasing bile acid synthesis, which aids in the elimination of cholesterol from the body. scribd.com Alpha-asarone's anti-inflammatory properties are also believed to help reduce liver inflammation and damage associated with cholestasis. scribd.com
In experimental models of ethinyl estradiol (B170435) (PubChem CID: 5991)-induced cholestasis in rats, alpha-asarone demonstrated significant protective effects. It decreased plasma and bile cholesterol levels and prevented the increase in alkaline phosphatase, an enzyme marker for cholestasis. Crucially, alpha-asarone helped preserve normal bile flow, which was otherwise diminished by ethinyl estradiol. This anticholestatic effect may be linked to its ability to maintain the activity of Na+/K+-ATPase, an enzyme vital for the sodium-coupled uptake of bile acids into hepatocytes and, consequently, for bile flow generation. This enzyme's activity is negatively regulated by membrane cholesterol, suggesting that alpha-asarone's hypolipidemic effects may contribute to the preservation of Na+/K+-ATPase activity and bile flow.
Antithrombotic and Antiplatelet Activities
Alpha-asarone has demonstrated notable antithrombotic and antiplatelet activities. scribd.comfishersci.beguidetopharmacology.org It is believed to exert antiplatelet effects by inhibiting the activation and aggregation of platelets, thereby reducing the risk of thrombus formation. scribd.com This inhibition might occur through various mechanisms, including interference with platelet adhesion molecules or intracellular signaling pathways involved in platelet activation. scribd.com
Beyond its antiplatelet actions, alpha-asarone may also possess anticoagulant properties by modulating the coagulation cascade and inhibiting clot formation. scribd.com In vitro studies on platelet aggregation have shown that alpha-asarone exhibits significant activity, although it may be less potent than established reference substances such as indomethacin (B1671933) (PubChem CID: 3715) and acetylsalicylic acid (PubChem CID: 2244). fishersci.beguidetopharmacology.org Furthermore, in an in vivo pulmonary thromboembolic test conducted in mice, alpha-asarone demonstrated significant antithrombotic effects, providing 44% protection against lung microembolia when administered at 100 mg/kg. fishersci.beguidetopharmacology.org These findings suggest a potential role for alpha-asarone and its derivatives as hypolipidemic and/or antithrombotic agents. fishersci.beguidetopharmacology.org
Antimicrobial and Antifungal Activities
Alpha-asarone exhibits broad-spectrum antimicrobial and antifungal properties. scribd.com Both alpha- and beta-asarone (B42808) have shown strong antifungal and antiyeast activities. While generally not effective against bacteria, some studies have reported antibacterial activity, such as against Escherichia coli.
The minimum inhibitory concentration (MIC) for the antifungal activity of Acorus calamus rhizome and leaf extracts, which contain alpha-asarone, ranged from 2-4 mg/ml, with higher concentrations (4-8 mg/ml) required for antiyeast activity. Notably, authentic alpha- and beta-asarones demonstrated even stronger antimicrobial effects against fungi and yeasts compared to crude plant extracts, likely due to their higher purity. Essential oils rich in asarone (B600218) have also been found to effectively inhibit pathogenic yeasts, fungi, and certain bacteria. Alpha-asarone has specifically been reported for its fungicidal activity against plant pathogens like Rhizoctonia solani and Phytophthora infestans. Essential oils containing alpha-asarone from Acorus calamus rhizome have been shown to inhibit the growth of Candida albicans, Staphylococcus aureus, and Escherichia coli.
Insecticidal and Antifeedant Activities
Alpha-asarone demonstrates significant insecticidal and antifeedant activities. metabolomicsworkbench.org It has shown insecticidal efficacy against various stored-product insects, including Sitophilus oryzae, Callosobruchus chinensis, and Lasioderma serricorne. Beyond stored-product pests, alpha-asarone is active against larval mosquitoes (Culex pipiens pallens, Aedes aegypti, Ochlerotatus togoi) and agricultural pests such as Nilaparvata lugens and Plutella xylostella.
Asarones isolated from Acorus calamus rhizomes have been identified as potent growth inhibitors and antifeedants against the variegated cutworm, Peridroma saucia. Derivatives of alpha-asarone have been synthesized and evaluated, with several exhibiting strong antifeedant properties against stored-product pests like Sitophilus granarius, Trogoderma granarium, and Tribolium confusum. Structural analysis suggests that the presence of a double bond in the side chain and three methoxy (B1213986) groups is crucial for its antifeedant activity. In terms of direct toxicity, alpha-asarone exhibited contact toxicity against Liposcelis bostrychophila with an LD50 value of 125.73 µg/cm². However, it did not show fumigant toxicity at the concentrations tested.
Pharmacokinetics and Biotransformation of Alpha Asarone
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The pharmacokinetic profile of alpha-asarone is characterized by its absorption, distribution, and metabolism. Oral administration of alpha-asarone generally results in limited or poor bioavailability due to its lipophilic nature. thegoodscentscompany.comnih.govnih.gov However, its bioavailability can be significantly improved through specific formulations, such as solid dispersions or dry powder inhalation. nih.govwikipedia.orgnih.gov Studies in rats have shown that alpha-asarone is absorbed via a passive mode without site specificity in the gastrointestinal tract. nih.govnih.gov
Following absorption, alpha-asarone exhibits rapid and extensive distribution to various vital organs, including the liver, spleen, heart, kidney, lungs, and notably, the brain. thegoodscentscompany.com The metabolism of alpha-asarone primarily occurs in the liver, involving a range of cytochrome P450 (CYP) enzymes. nih.govpoltekkes-malang.ac.idresearchgate.netnih.gov While specific excretion routes for alpha-asarone are not extensively detailed in the provided literature, related asarone (B600218) isomers and their diols have been observed to be excreted as diols and glucuronide conjugates.
Blood-Brain Barrier Permeability and Brain-Targeting Efficiency
A significant characteristic of alpha-asarone is its ability to permeate the blood-brain barrier (BBB), leading to its extensive distribution throughout the brain. thegoodscentscompany.com This permeability is a critical factor for its potential effects within the central nervous system.
Research indicates that brain-targeting efficiency can be enhanced through specific delivery strategies. Intranasal administration of alpha-asarone, particularly when formulated with lactoferrin-modified nanoparticles, has been shown to improve brain delivery and reduce accumulation in the liver. Similarly, intravenous administration of lipid nanoparticles loaded with alpha-asarone has resulted in increased alpha-asarone levels in both murine plasma and brain parenchyma fractions compared to free alpha-asarone, confirming its transport across the BBB. thegoodscentscompany.com
Co-administration with adjuvant agents such as borneol can further improve BBB permeability. This enhancement is partly attributed to the ability of borneol and alpha-asarone to decrease the expression of zonula occludens 1 (ZO-1), an important BBB junction protein, while inversely increasing the expression of adenosine (B11128) A1 and A2A receptors (A1AR and A2AAR).
Metabolic Pathways and Associated Enzymes
The biotransformation of alpha-asarone is predominantly mediated by cytochrome P450 (CYP) enzymes, leading to various phase I and phase II metabolites. nih.govpoltekkes-malang.ac.idresearchgate.netnih.gov
Role of Cytochrome P450 (CYP) Enzymes (e.g., CYP1A2, CYP3A4, CYP2D6)
Several human CYP enzymes are involved in the metabolism of alpha-asarone:
Epoxidation: The epoxidation of the side-chain of alpha-asarone is primarily catalyzed by CYP3A4. To a lesser extent, CYP2B6 and CYP1A1 also contribute to this pathway. poltekkes-malang.ac.idnih.gov At lower substrate concentrations, CYP3A4 is almost solely responsible for the formation of the side-chain epoxides. poltekkes-malang.ac.idnih.gov
Hydroxylation: The hydroxylation of the side-chain, which leads to the formation of (E)-3'-hydroxythis compound, is catalyzed by most investigated CYP enzymes, with the notable exception of CYP2A6. poltekkes-malang.ac.idnih.gov
O-demethylation: This metabolic reaction is catalyzed by CYP1A1, CYP2A6, CYP2B6, and CYP2C19. poltekkes-malang.ac.idnih.gov
Alpha-asarone has also been observed to interact with and inhibit certain CYP isoforms, with reported IC50 values of 55.2 µg/ml for CYP2D6 and 65.2 µg/ml for CYP3A4.
Identification of Phase I and Phase II Metabolites (e.g., trans-Trimethoxycinnamic Acid, Hydroxylated Asarones, Epoxides, Side-chain Diols)
The metabolism of alpha-asarone involves several key transformations:
Phase I Metabolites:
Side-chain Hydroxylation: A major metabolic pathway involves side-chain hydroxylation, leading to the formation of (E)-3'-hydroxythis compound. This metabolite can undergo further oxidation steps to yield 3'-oxothis compound. researchgate.netnih.gov
Epoxidation and Diol Formation: Epoxidation of the alpha-asarone side-chain presumably forms (E)-asarone-1',2'-epoxide. This intermediate epoxide rapidly hydrolyzes to produce erythro- and threo-configured side-chain diols (e.g., 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol). poltekkes-malang.ac.idresearchgate.netnih.gov
O-demethylation: O-demethylation is another observed metabolic reaction. poltekkes-malang.ac.idresearchgate.netnih.gov
2,4,5-Trimethoxycinnamic Acid: 2,4,5-trimethoxycinnamic acid (trans-configuration) has been identified as a major metabolite of alpha-asarone. poltekkes-malang.ac.idresearchgate.net
Phase II Metabolites: While detailed phase II metabolites specifically for alpha-asarone are less explicitly described in the provided sources, glucuronic acid conjugates of demethylated erythro- and threo-asarone diols have been detected for beta-asarone (B42808), suggesting potential similar conjugation pathways for alpha-asarone following O-demethylation and diol formation.
Bioavailability and Half-Life Considerations in Vivo
In vivo studies provide important insights into the bioavailability and half-life of alpha-asarone.
Bioavailability: Oral bioavailability of alpha-asarone is generally considered poor due to its lipophilic nature. thegoodscentscompany.comnih.govnih.gov Reported oral bioavailability in rats varies, with one study indicating 34% bioavailability after oral administration at 80 mg/kg thegoodscentscompany.com, and another reporting an absolute oral bioavailability of 33.60% wikipedia.org. Innovative delivery methods show promise for enhancing bioavailability:
Dry powder inhalation significantly increased the absolute bioavailability to 78.32% in rats. wikipedia.org
Transdermal patches have demonstrated a relative bioavailability of 426% compared to oral administration.
Lipid nanoparticles have been shown to increase alpha-asarone levels in plasma and brain parenchyma fractions in murine models. thegoodscentscompany.com
Half-Life: The plasma half-life of alpha-asarone is relatively short, attributed to its rapid distribution to various organs. thegoodscentscompany.com
Oral administration of an essential oil containing alpha-asarone resulted in a plasma half-life of approximately 1 hour in rats.
Pharmacokinetic studies in rats using different administration routes reported elimination half-lives as follows:
Dry powder inhalation: 95.48 ± 48.28 minutes. wikipedia.org
Oral administration: 64.34 ± 27.59 minutes. wikipedia.org
Intravenous injection: 66.99 ± 29.76 minutes. wikipedia.org
Table 1: In Vivo Bioavailability and Half-Life of Alpha-Asarone in Rats
| Administration Route | Bioavailability (%) | Half-Life (minutes) | Reference |
| Oral (80 mg/kg) | 34 | - | thegoodscentscompany.com |
| Oral | 33.60 | 64.34 ± 27.59 | wikipedia.org |
| Dry Powder Inhalation | 78.32 | 95.48 ± 48.28 | wikipedia.org |
| Intravenous Injection | - | 66.99 ± 29.76 | wikipedia.org |
| Transdermal Patch (relative to oral) | 426 (relative) | - | |
| Oral (essential oil) | - | ~60 |
Table 2: Key Metabolic Pathways and Associated CYP Enzymes of Alpha-Asarone
| Metabolic Pathway | Primary CYP Enzymes Involved | Other Contributing CYP Enzymes | Reference |
| Side-chain Epoxidation | CYP3A4 | CYP2B6, CYP1A1 | poltekkes-malang.ac.idnih.gov |
| Side-chain Hydroxylation | Most investigated CYPs (excluding CYP2A6) | - | poltekkes-malang.ac.idnih.gov |
| O-demethylation | CYP1A1, CYP2A6, CYP2B6, CYP2C19 | - | poltekkes-malang.ac.idnih.gov |
Structure Activity Relationship Sar Studies and Analog Development
Quantitative Structure-Activity Relationship (QSAR) Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in understanding the structural requirements for the bioactivity of alpha-Asarone derivatives. Using techniques like Comparative Molecular Surface Analysis (CoMSA), researchers have successfully modeled the relationship between molecular structure and activities such as hypolipidemic and antifeedant effects. researchgate.netresearchgate.net
For hypolipidemic activity, 3D-QSAR modeling revealed a strong correlation between the electrostatic potential at the molecular surface of alpha-Asarone derivatives and their biological effect. researchgate.net The central aromatic ring and carbonyl functions were identified as critical moieties for this activity. researchgate.net Similarly, for antifeedant activity against various stored-product pests, 3D-QSAR studies were performed on a large set of alpha-Asarone derivatives. nih.gov The CoMSA formalism, particularly when combined with Iterative Variable Elimination (CoMSA-IVE), produced highly predictive models, indicating a clear molecular basis for activity and lipophilicity. nih.gov These models help in designing new potential antifeedants by predicting their efficacy based on structural features. nih.gov
Influence of Chemical Modifications on Specific Bioactivities
Systematic modifications of the alpha-Asarone scaffold have provided deep insights into the structural determinants of its various biological effects.
The anticonvulsant properties of alpha-Asarone are highly sensitive to the substitution pattern on its phenyl ring and the nature of the side chain. SAR studies have demonstrated that the presence of electron-donating methoxy (B1213986) groups at the 3,4,5-positions of the phenyl ring enhances antiepileptic potency. researchgate.netlookchem.com Conversely, placing other functional groups at different positions on the ring tends to decrease this activity. researchgate.netlookchem.com Modifications to the allyl moiety have also been shown to be critical; optimal activity is achieved with either an allyl or a 1-butenyl group that is in conjugation with the benzene (B151609) ring. researchgate.netlookchem.com Derivatives incorporating these optimal features have demonstrated significant neuroprotective effects in both in vitro and in vivo epilepsy models. researchgate.net
The effectiveness of asarone (B600218) as an antifeedant is influenced by both its isomeric form and its substituents. Studies comparing the isomers have shown that while trans-asarone (alpha-asarone) acts as an antifeedant, cis-asarone (beta-asarone) exhibits both strong antifeedant and toxic effects. researchgate.net This suggests different modes of action for the two isomers. researchgate.net Research on a series of alpha-asarone derivatives has confirmed that the presence of the double bond in the propenyl side chain and the three methoxy groups on the aromatic ring are important for maintaining antifeedant activity against several coleopteran pests. nih.gov
Inspired by the structure of the hypolipidemic drug clofibrate, a series of alpha-asarone analogs featuring a phenoxyacetic acid group at the C-2 position of the aromatic ring has been synthesized and evaluated. researchgate.netnih.gov These modifications aimed to combine the structural features of both alpha-asarone and fibrates.
The resulting compounds, prepared as acids, methyl esters, and ethyl esters, showed significant hypocholesterolemic activity in hyperlipidemic mice, with most derivatives effectively reducing low-density lipoprotein (LDL) cholesterol and triglycerides while elevating high-density lipoprotein (HDL) cholesterol. nih.gov For instance, 2-Methoxy-5-nitro-4-(2-propenyl)phenoxyacetic acid was found to be active in all lipid-modifying tests. nih.gov In contrast, the corresponding alcohol derivatives, synthesized by reducing the ethyl esters, showed no activity, highlighting the importance of the acetic acid group for the hypolipidemic effect. researchgate.netnih.gov
Further studies on alpha-asarone isomers revealed that some were more potent than clofibrate. acs.orgnih.gov One of the most active isomers, compound 3 (as designated in the study), increased HDL cholesterol by 56% and decreased LDL cholesterol by 46.8% in rats. acs.orgnih.gov In terms of antiplatelet activity, while the effects were significant, they were less potent than reference drugs like indomethacin (B1671933) and acetylsalicylic acid. acs.orgnih.gov Nonetheless, alpha-asarone and certain analogs demonstrated significant antithrombotic effects in vivo. acs.orgnih.gov
| Compound | Key Structural Feature | Observed Hypolipidemic Activity | Observed Antiplatelet/Antithrombotic Activity | Reference |
|---|---|---|---|---|
| Isomer "Compound 3" | Isomer of alpha-Asarone | Elevated HDL by 56%; Lowered LDL by 46.8% in rats. More potent than clofibrate. | Significant in vitro antiplatelet activity. | acs.org, nih.gov |
| Isomer "Compound 4" | Isomer of alpha-Asarone | Not specified | Produced 52% protection against lung microembolia in mice. | acs.org, nih.gov |
| alpha-Asarone | Parent Compound | Not specified | Produced 44% protection against lung microembolia in mice. | acs.org, nih.gov |
| 2-Methoxy-5-nitro-4-(2-propenyl)phenoxyacetic acid | Clofibrate-related analog (acid) | Significantly reduced LDL and triglycerides; elevated HDL. | Not specified | nih.gov |
| Alcohol Derivatives | Reduced form of ester analogs | No activity detected. | Not specified | researchgate.net, nih.gov |
Both alpha-asarone and its isomer, beta-asarone (B42808), exhibit potent antifungal properties. innovareacademics.in Research indicates there is no significant difference in the level of antifungal activity between the two isomers. nih.gov The mechanism for beta-asarone has been linked to the inhibition of ergosterol (B1671047) biosynthesis in fungi like Aspergillus niger. wikipedia.org The fungicidal activity of this compound and its related compound asaronaldehyde has been demonstrated against a range of phytopathogenic fungi. innovareacademics.in The presence of the methoxy groups on the phenyl ring is considered relevant for this bioactivity. mdpi.com
Molecular Docking Studies and Receptor Interactions
To understand the molecular basis of its hypolipidemic effects, molecular docking studies have been performed to investigate the interaction of alpha-Asarone with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. plos.orgnih.gov These computational simulations indicate that alpha-asarone binds effectively within the enzyme's active site. nih.gov
The docking results highlight the critical role of the methoxy groups in the binding process and, by extension, in the compound's biological activity. nih.govnih.gov An in-silico analysis of alpha-asarone's interaction with HMG-CoA reductase from Candida glabrata (CgHMGR) provided specific details on binding energy and the amino acid residues involved in the interaction. nih.gov These findings from docking studies are valuable for the structure-based design of new and improved hypolipidemic agents based on the alpha-asarone scaffold. nih.gov
| Enzyme Source | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Candida glabrata (Wild-type CgHMGR) | alpha-Asarone | -6.4 | Thr96, Glu97, Ala192, Met193 | nih.gov |
| Human | alpha-Asarone | Binds in the enzyme's active site; methoxy groups play a key role. | Not specified | nih.gov |
Synthesis of alpha-Asarone Derivatives and Analogs for Enhanced Efficacy
The inherent biological activities of alpha-asarone have prompted extensive research into the synthesis of its derivatives and analogs to enhance therapeutic efficacy and explore structure-activity relationships (SAR). nih.govnih.gov Modifications have been systematically introduced to the propenyl side chain and the aromatic ring of the parent molecule, leading to the development of novel compounds with improved pharmacological profiles, particularly in areas such as hypolipidemic, antiepileptic, and antifeedant activities. nih.govnih.govnih.gov
Side-Chain Modifications
A primary strategy in the development of alpha-asarone analogs involves the modification of the C3 propenyl side chain. Researchers have synthesized a variety of homologs with altered chain lengths and functionalities to investigate their impact on biological activity. nih.gov
One line of research focused on creating derivatives with varying side-chain lengths and incorporating carbonyl or hydroxyl groups. nih.gov A series of these homologs demonstrated significant effects on serum lipoproteins and triglycerides. The general synthetic route often starts from 2,4,5-trimethoxybenzaldehyde, which undergoes reactions to introduce and modify the side chain. For instance, the synthesis of carbonyl derivatives can be achieved through aldol (B89426) condensation reactions, followed by selective reduction to yield the corresponding alcohol derivatives. google.com
Key findings from these studies indicate that the length of the side chain is a critical determinant of activity. For example, in studies on hypocholesterolemic effects, a decrease in the length of the side chain was correlated with an enhancement of the activity. nih.gov Conformational and electrostatic potential analyses suggested that bulky side-chain homologs might experience unfavorable steric interactions, leading to a deactivating effect on their biological function. nih.gov
Another approach involves the creation of phenoxyacetic acid derivatives related to alpha-asarone, mimicking the structure of fibrates, a class of lipid-lowering drugs. researchgate.netnih.gov These syntheses typically involve introducing an acetic acid group at the C-2 position of the aromatic ring. nih.gov The resulting compounds, prepared as acids or their corresponding esters, have shown significant hypocholesterolaemic activity. nih.gov For instance, 2-methoxy-5-nitro-4-(2-propenyl)phenoxyacetic acid was found to be active in reducing low-density lipoprotein cholesterol and triglycerides while elevating high-density lipoprotein cholesterol. nih.gov
The synthesis of these fibrate-related analogs often starts with a suitable phenol (B47542) precursor, which is then subjected to Williamson ether synthesis with an appropriate haloacetate ester to introduce the oxyacetic moiety.
Table 1: Selected Side-Chain Modified alpha-Asarone Analogs and Their Reported Activities
| Compound Type | Modification | Reported Efficacy |
|---|---|---|
| Carbonyl Derivatives | Varied alkyl chain length attached to a carbonyl group on the side chain. | Significant effects on serum lipoprotein cholesterol and triglycerides. nih.gov |
| Hydroxy Derivatives | Varied alkyl chain length attached to a hydroxyl group on the side chain. | Significant effects on serum lipoprotein cholesterol and triglycerides. nih.gov |
| Phenoxyacetic Acids | Introduction of an oxyacetic acid or ester group at the C-2 position. | Significant hypocholesterolaemic activity; reduction of LDL and triglycerides. nih.gov |
Aromatic Ring and Allyl Moiety Modifications
Modifications to the substituents on the phenyl ring and the allyl group have also been explored to understand their influence on efficacy, particularly for antiepileptic activity. nih.gov
In one study, a series of alpha-asarone derivatives were synthesized to probe their structure-activity relationships in seizure models. nih.gov The research highlighted the importance of the electron-donating methoxy groups at the 3,4,5-positions of the phenyl ring for antiepileptic potency. nih.gov The placement of other functional groups at different positions on the ring was found to decrease this activity. nih.gov
Regarding the allyl moiety, studies revealed that optimal activity was achieved with either an allyl or a 1-butenyl group in conjugation with the benzene ring. nih.gov These findings provide valuable data for the targeted design of more potent anti-seizure compounds based on the alpha-asarone scaffold. nih.gov
Synthesis of these analogs often involves standard organic chemistry transformations. For example, starting from commercially available trimethoxybenzene, Friedel-Crafts acylation can be used to introduce a propanoyl group, which can then be reduced and dehydrated to form the propenyl side chain. google.com Modifications to the ring substituents can be performed on the starting benzaldehyde (B42025) or benzene derivatives before the side chain is constructed.
Table 2: Ring and Allyl Modified alpha-Asarone Analogs and SAR Findings
| Compound | Modification Details | Key SAR Finding |
|---|---|---|
| Analog 5 | 3,4,5-trimethoxy substitution on the phenyl ring. | Electron-donating methoxy groups in the 3,4,5-position increased antiepileptic potency. nih.gov |
Synthesis for Antifeedant and Insecticidal Activity
The alpha-asarone scaffold has also been utilized for developing compounds with potent antifeedant and insecticidal properties. A total of 23 novel alpha-asarone derivatives were synthesized and tested against various stored-product pests. nih.gov The results showed that the presence of the double bond in the side chain and the three methoxy groups on the aromatic ring were crucial for maintaining strong antifeedant activity. nih.gov
Similarly, while focusing on beta-asarone, a related study employed an active substructure splicing strategy to create new derivatives. mdpi.com Functional groups from highly effective chemical insecticides were attached to the this compound framework. This approach led to a derivative incorporating a 2-chloropyridine (B119429) functional group that exhibited an 8.31-fold increase in insecticidal activity compared to the parent compound. mdpi.com These synthetic strategies, involving the combination of pharmacophores from different active molecules, demonstrate a rational approach to enhancing the efficacy of this compound-based compounds for specific applications.
The synthesis of these derivatives involves techniques such as esterification or amidation, linking the this compound core to other bioactive moieties through its functional groups.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| alpha-Asarone |
| beta-Asarone |
| 2,4,5-trimethoxybenzaldehyde |
| 2-methoxy-5-nitro-4-(2-propenyl)phenoxyacetic acid |
| 2-chloropyridine |
| Clofibrate |
| Simvastatin |
| Isovanillin |
| Cyantraniliprole |
| Chlorantraniliprole |
| Flubendiamide |
| Flupyrimin |
| Sulfoxaflor |
| Triflumezopyrim |
| 1-(2,4,5-trimethoxy)phenyl-1-propanone |
| 1-(2,4,5-trimethoxy)phenyl-1-hydroxypropane |
| trans-2,4,5-trimethoxycinnamaldehyde |
| 2,4,5-trimethoxyphenylpropane |
| Isoacoramone |
| 2,4,5-trimethoxy-phenyl propanol |
| 2,4,5-trimethoxy-phenyl propionone |
| Indomethacine |
Advanced Research Methodologies and Translational Prospects
In Vitro Experimental Models
The preclinical assessment of alpha-Asarone has extensively utilized a variety of in vitro models to elucidate its cellular and molecular mechanisms of action. These models, ranging from immortalized cell lines to primary cell cultures, have been instrumental in understanding its effects on specific cell types, particularly in the context of neuroinflammation and hepatotoxicity.
Cell Lines and Primary Cell Cultures: Immortalized cell lines, such as the human hepatoma HepG2 line and the murine microglial BV-2 line, offer the advantage of reproducibility for initial screening and mechanistic studies. nih.gov In HepG2 cells, alpha-Asarone demonstrated greater cytotoxicity compared to its isomer, beta-Asarone (B42808), after 24 hours of treatment. nih.govmdpi.com The primary metabolite identified in hepatocytes is 2,4,5-trimethoxycinnamic acid. researchgate.net
Primary cell cultures, isolated directly from tissues, provide a model that more closely resembles the in vivo environment. mdpi.com Studies on primary cultures of neural progenitor cells (NPCs) isolated from mouse fetal cerebral cortices found that alpha-Asarone induced significant NPC proliferation. nih.gov It also promoted the differentiation of these cells into various neural lineages, including neurons and astrocytes. nih.gov
Microglial Cells: Microglia, the resident immune cells of the central nervous system, are a key target of alpha-Asarone's anti-inflammatory activity. mdpi.com In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, alpha-Asarone significantly attenuated neuroinflammatory responses and suppressed the production of pro-inflammatory cytokines. nih.gov Mechanistic studies revealed that this effect is mediated through the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.gov Similar results were observed in primary cultured microglial cells, where alpha-Asarone reduced LPS-induced expression of Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov
Hepatocytes: The liver is a primary site for the metabolism of xenobiotics, and hepatocytes are crucial for toxicological evaluations. Studies using cultured rat hepatocytes showed that alpha-Asarone can be hepatotoxic, causing morphological alterations, accumulation of triacylglycerol, and inhibition of protein synthesis. nih.gov Research on the human-derived THLE-2 hepatocyte cell line confirmed the cytotoxicity of asarones, which was associated with significant lipid peroxidation and glutathione (B108866) depletion, suggesting that the toxic effects are likely due to the induction of oxidative stress. nih.gov
| Model System | Cell Type | Key Findings | References |
|---|---|---|---|
| Cell Line | HepG2 (Human Hepatoma) | Demonstrated higher cytotoxicity compared to beta-asarone. | nih.govmdpi.com |
| Cell Line | BV-2 (Murine Microglia) | Attenuated LPS-induced neuroinflammation; suppressed pro-inflammatory cytokines via NF-κB inhibition. | nih.gov |
| Primary Culture | Neural Progenitor Cells (Mouse) | Promoted proliferation and differentiation into neurons and other neural cells. | nih.gov |
| Primary Culture | Microglial Cells (Rat) | Inhibited LPS-induced MCP-1 expression. | nih.gov |
| Primary Culture | Hepatocytes (Rat) | Caused morphological alterations, triacylglycerol accumulation, and inhibited protein synthesis. | nih.gov |
In Vivo Animal Models
In vivo animal models have been critical in evaluating the therapeutic potential of alpha-Asarone across a spectrum of diseases and in characterizing its pharmacokinetic profile. Rodent models, particularly mice and rats, are predominantly used.
Murine Models for Various Diseases: Alpha-Asarone has demonstrated efficacy in numerous disease models. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, prophylactic treatment with alpha-Asarone suppressed microglial activation and mitigated behavioral deficits. nih.govnih.gov For Alzheimer's disease, it has been shown to improve cognitive function in animal models by suppressing the expression of the β-secretase BACE1 and inhibiting Aβ₄₂ aggregation and tau phosphorylation. nih.gov In the Fmr1 knockout mouse model of Fragile X syndrome, alpha-Asarone treatment alleviated locomotor hyperactivity by improving striatal cholinergic function. nih.gov Furthermore, it has shown neuroprotective effects in models of ischemic stroke, spinal cord injury, and epilepsy, often linked to its anti-inflammatory and antioxidant properties. nih.govresearchgate.netfrontiersin.orgresearchgate.net In a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation, alpha-Asarone reduced pro-inflammatory cytokines, attenuated microglial activation, and prevented neuronal damage in the hippocampus. biomolther.org However, in a mouse model of collagen-induced arthritis, alpha-Asarone did not demonstrate an anti-inflammatory effect. scirp.org
Rodent Pharmacokinetic Studies: Pharmacokinetic studies in rodents have revealed significant challenges for the clinical application of alpha-Asarone. The compound generally exhibits poor oral bioavailability and a short plasma half-life. nih.govresearchgate.net In Sprague-Dawley rats, the absolute bioavailability after oral administration was reported to be around 34%, with a terminal half-life of approximately 67 minutes. nih.govresearchgate.net Metabolism occurs primarily through cytochrome P450 pathways. nih.gov These pharmacokinetic limitations have spurred research into alternative delivery methods to improve its therapeutic efficacy. nih.gov
| Animal Model | Disease/Condition | Key Findings | References |
|---|---|---|---|
| MPTP-induced Mouse | Parkinson's Disease | Suppressed microglial activation and attenuated behavioral impairments. | nih.govnih.gov |
| APP/PS1 Transgenic Mouse | Alzheimer's Disease | Inhibited Aβ₄₂ aggregation and tau phosphorylation, improving spatial memory. | nih.gov |
| Fmr1 Knockout Mouse | Fragile X Syndrome | Alleviated locomotor hyperactivity. | nih.gov |
| LPS-treated Mouse | Neuroinflammation | Reduced pro-inflammatory cytokines and microglial activation in the hippocampus. | biomolther.org |
| Pilocarpine-induced Rat | Epilepsy | Attenuated cognitive deficits and reduced neuroinflammation. | nih.gov |
| Compressive SCI Rat | Spinal Cord Injury | Promoted motor function recovery and attenuated inflammation. | frontiersin.org |
| Sprague-Dawley Rat | Pharmacokinetics | Oral bioavailability of ~34%; elimination half-life of ~64-67 minutes. | nih.govresearchgate.net |
Systems Biology Approaches
Systems biology offers a holistic framework to understand the complex interactions of compounds like alpha-Asarone within a biological system, moving beyond a single-target-single-drug paradigm. dbkgroup.org
Network Pharmacology: Network pharmacology is a computational approach used to explore the molecular mechanisms of drugs by analyzing interactions between drugs, targets, and diseases within a complex biological network. nih.gov For a compound like alpha-Asarone, which exhibits a wide range of pharmacological activities (e.g., anti-inflammatory, neuroprotective, anticonvulsant), network pharmacology can help identify its multiple protein targets and signaling pathways. nih.govresearchgate.netnih.gov By constructing and analyzing a "drug-target-disease" network, researchers can predict and validate the key molecular hubs through which alpha-Asarone exerts its polypharmacological effects, providing a mechanistic basis for its therapeutic versatility. nih.govmdpi.com
Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a functional readout of the physiological state of a cell and can reveal the biochemical impact of a drug. dbkgroup.orgnih.gov By comparing the metabolic profiles of biological systems (e.g., plasma, brain tissue) from control versus alpha-Asarone-treated animals, metabolomics can identify specific metabolic pathways that are significantly altered. mdpi.com This approach can amplify subtle changes in the genome or proteome and offer insights into the compound's mechanism of action, identify novel biomarkers of its efficacy or toxicity, and elucidate its effects on endogenous metabolism. dbkgroup.orgdovepress.com
Challenges and Opportunities in Translational Research
Translating the promising preclinical findings of alpha-Asarone into clinical applications is fraught with challenges, primarily related to its pharmacokinetic profile and potential toxicity. nih.gov However, significant opportunities exist through the development of advanced drug delivery systems and strategic translational approaches.
A major hurdle for alpha-Asarone is its low oral bioavailability and poor penetration across the blood-brain barrier (BBB). nih.govresearchgate.net To overcome this, research has focused on novel formulation strategies.
Nanoparticles: Encapsulating alpha-Asarone into nanoparticles has emerged as a promising strategy. Biodegradable methoxy (B1213986) polyethylene (B3416737) glycol-polylactic acid (mPEG-PLA) nanoparticles have been developed to deliver the compound. nih.gov Lipid-based nanoformulations have also been shown to enhance BBB transmigration, leading to significantly increased plasma and brain concentrations in murine models. researchgate.net Another study demonstrated that Polylactic acid (PLA)-α-asarone nanoparticles had stronger brain targeting compared to an unformulated solution. researchgate.net
Nasal Administration: Nose-to-brain delivery offers a non-invasive route that bypasses the BBB, allowing for direct transport to the central nervous system. nih.gov Intranasal administration of alpha-Asarone as a dry powder inhalation in rats resulted in an absolute bioavailability of 78.32%, compared to 33.60% for oral administration. nih.gov Furthermore, surface modification of nanoparticles with ligands like lactoferrin has been shown to enhance brain targeting following intranasal delivery. nih.gov This route not only improves brain bioavailability but may also reduce systemic exposure and associated hepatotoxicity. nih.govnih.govresearchgate.net
The transition from preclinical models to human trials, often termed the "valley of death" in drug development, requires careful strategic planning. biospace.com
For alpha-Asarone, the primary concerns are its potential for hepatotoxicity and genotoxicity, as observed in in vitro and animal studies. nih.govnih.gov A key strategy is the development of robust biomarkers to monitor both therapeutic efficacy and potential toxicity in early-phase clinical trials. precisionformedicine.comnovartis.com The advanced delivery systems described previously, particularly targeted nasal delivery, represent a critical approach to mitigate risk by maximizing drug concentration at the target site (the brain) while minimizing systemic exposure and accumulation in the liver. nih.govnih.gov Further preclinical studies are needed to establish a clear dose-dependent toxicity profile and to confirm its pharmacological properties against various neurological disorders. nih.gov A thorough understanding of its metabolic pathways and the toxicological relevance of its metabolites is essential for a comprehensive risk-benefit assessment before proceeding to human trials. nih.gov
Conclusion and Future Directions in Alpha Asarone Research
Synthesis of Multifaceted Pharmacological Actions
Alpha-asarone exhibits a wide spectrum of pharmacological effects, underscoring its potential to address a variety of pathological conditions. ekb.egekb.eg Its therapeutic activities are largely attributed to its antioxidant and anti-inflammatory properties, as well as its ability to modulate various cellular and molecular pathways. nih.govresearchgate.net
Key pharmacological actions of alpha-asarone include:
Neuroprotection: Alpha-asarone has shown significant neuroprotective effects, primarily through the reduction of oxidative stress and the inhibition of N-methyl-D-aspartate (NMDA) receptor activity. ekb.egekb.eg These mechanisms suggest its potential in the management of neurodegenerative disorders.
Hepatoprotection and Nephroprotection: The compound has demonstrated the ability to mitigate damage to the liver and kidneys, particularly against toxic insults. ekb.egekb.eg
Anti-inflammatory and Analgesic Effects: Alpha-asarone can reduce inflammation and alleviate pain, indicating its potential as a treatment for inflammatory conditions and associated pain. nih.govmdpi.com
Anticancer Activity: Research suggests that alpha-asarone can control the growth and promote the death of cancer cells, highlighting its promise in oncology. ekb.egekb.eg
Other Pharmacological Activities: Beyond these major areas, alpha-asarone has also been reported to possess antidepressant, anticonvulsant, antimicrobial, antidiabetic, and immunomodulatory properties. ekb.egnih.gov
The diverse pharmacological profile of alpha-asarone is summarized in the interactive data table below.
Identification of Key Knowledge Gaps and Unexplored Avenues
Despite the promising preclinical data, several critical knowledge gaps impede the clinical translation of alpha-asarone. Addressing these gaps is essential for a comprehensive understanding of its therapeutic potential and safety profile.
Key knowledge gaps include:
Limited Preclinical Confirmation: While a broad range of activities has been suggested, further robust preclinical studies are required to confirm the pharmacological properties of alpha-asarone against a wider array of diseases, including depression, anxiety, and Parkinson's disease. nih.govresearchgate.net
Lack of In-Vivo Anticancer Studies: The anticancer potential of alpha-asarone needs to be substantiated with more extensive in-vivo studies using various animal models to understand its efficacy and underlying molecular mechanisms. nih.gov
Inadequate Toxicological Data: Comprehensive, dose-dependent in-vivo toxicological studies are necessary to establish a clear safety profile, particularly concerning potential hepatotoxicity, genotoxicity, and carcinogenicity. nih.govresearchgate.net
Poor Bioavailability: The low oral bioavailability and short plasma half-life of alpha-asarone present significant hurdles for its therapeutic application. nih.govnih.gov
Absence of Human Clinical Trials: To date, there is a conspicuous lack of human clinical trials, which are crucial for validating the preclinical findings and assessing the efficacy and safety of alpha-asarone in humans. ekb.egresearchgate.net
Unexplored Therapeutic Areas: The potential applications of alpha-asarone in other areas, such as musculoskeletal repair, remain largely unexplored. researchgate.net
The following interactive table highlights the key research gaps and suggests future research directions.
Prospective for Novel Therapeutic Development
The therapeutic potential of alpha-asarone is substantial, provided that the identified knowledge gaps can be effectively addressed. Future research and development efforts should focus on a multi-pronged approach to harness its pharmacological benefits while mitigating its limitations.
Key prospects for novel therapeutic development include:
Development of Advanced Drug Delivery Systems: Overcoming the challenge of poor bioavailability is paramount. The development of novel drug delivery systems, such as nanoparticles, liposomes, or other encapsulation technologies, could significantly enhance the therapeutic efficacy of alpha-asarone by improving its solubility, stability, and targeted delivery, thereby potentially reducing systemic toxicity. nih.gov
Exploration of Semi-Synthetic Derivatives: The synthesis of semi-synthetic derivatives of alpha-asarone could lead to the development of new chemical entities with improved pharmacological properties, such as enhanced potency, better bioavailability, and a more favorable safety profile.
Combination Therapies: Investigating the synergistic effects of alpha-asarone in combination with existing therapeutic agents could open up new treatment paradigms. For instance, its ability to enhance the cytotoxicity of chemotherapeutic drugs like vincristine (B1662923) in cancer cells suggests a potential role in overcoming multidrug resistance. nih.gov
Focus on Specific Therapeutic Niches: Given its broad pharmacological profile, a strategic approach would be to focus on developing alpha-asarone-based therapies for specific diseases where it shows the most promise and where there is a significant unmet medical need. Its neuroprotective and anti-inflammatory properties make it a particularly attractive candidate for neurodegenerative and inflammatory diseases.
The path to translating alpha-asarone from a promising natural compound to a clinically approved therapeutic agent is challenging but holds significant promise. A concerted effort from the scientific community to address the existing knowledge gaps and explore innovative development strategies will be crucial in unlocking the full therapeutic potential of this multifaceted molecule.
Q & A
Q. How should researchers handle conflicting results in alpha-Asarone's cytotoxicity profiles across cell lines?
- Methodological Answer : Conduct comparative cytotoxicity screens (e.g., MTT assays) across multiple cell lines (e.g., HEK293, SH-SY5Y) with standardized seeding densities. Report cell passage numbers and culture conditions to identify batch effects. Meta-analyses of public datasets (e.g., ChEMBL) contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
